4-Phenylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLWFBUKXQGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376587 | |
| Record name | 4-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103863-14-5 | |
| Record name | 4-Phenyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Phenylnicotinic Acid from 4-Chloronicotinic Acid via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 4-phenylnicotinic acid, a valuable scaffold in medicinal chemistry, from 4-chloronicotinic acid represents a significant application of modern cross-coupling chemistry. This guide provides a comprehensive technical overview of this transformation, with a core focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. We will delve into the mechanistic intricacies of the catalytic cycle, explore the rationale behind the selection of reagents and conditions, and present quantitative data to inform experimental design. This guide is intended to be a practical and authoritative resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Introduction: The Significance of this compound
Nicotinic acid and its derivatives are pivotal structural motifs in a wide array of biologically active compounds. The introduction of a phenyl group at the 4-position of the nicotinic acid core can significantly modulate the molecule's pharmacological profile, influencing its binding affinity to various biological targets. Phenyl-substituted nicotinic acid derivatives have shown potential in the development of therapeutics for a range of disorders.[1][2] The parent compound, nicotinic acid (Niacin or Vitamin B3), is known for its lipid-lowering effects and its role in treating dyslipidemia.[1] The derivatization of this core structure is a key strategy in medicinal chemistry to develop novel therapeutic agents.
The synthesis of this compound (CAS 103863-14-5) is a prime example of the strategic construction of a biaryl system, a common feature in many pharmaceutical compounds.[3] Its physical and chemical properties, including a melting point of 148-150 °C, a boiling point of 353.7°C at 760mmHg, and a density of 1.241g/cm3, are important for its characterization and handling.[4][5][]
The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The carbon-carbon bond formation between the pyridine ring of 4-chloronicotinic acid and the phenyl ring of phenylboronic acid is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][7]
The general scheme for the synthesis is as follows:
The success of this reaction hinges on the careful selection of the palladium catalyst, the base, the solvent system, and the reaction temperature.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of 4-chloronicotinic acid to form a palladium(II) complex.
-
Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its phenyl group to the palladium(II) complex, displacing the chloride.
-
Reductive Elimination: The two organic groups (the nicotinic acid moiety and the phenyl group) on the palladium(II) center couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the synthesis of this compound from 4-chloronicotinic acid using Suzuki-Miyaura cross-coupling. Optimization may be required based on the specific laboratory setup and reagent purity.
Materials and Reagents
-
4-Chloronicotinic acid (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Reaction Setup and Procedure
Detailed Steps:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-chloronicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Subsequently, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5, which will precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Parameters and Optimization
The successful synthesis of this compound via Suzuki-Miyaura coupling is dependent on several critical parameters:
| Parameter | Recommended Options | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald pre-catalysts | The choice of catalyst and ligand is crucial, especially for the activation of the relatively unreactive C-Cl bond. For heteroaryl chlorides, electron-rich and bulky phosphine ligands often enhance catalytic activity and yield.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Inorganic bases are commonly used and their strength should be matched to the substrate's sensitivity.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The solvent choice can influence the reaction kinetics and the solubility of the catalyst and reagents.[9] |
| Temperature | 80 - 110 °C | The reaction is typically heated to facilitate the oxidative addition step, which can be sluggish for aryl chlorides. The optimal temperature will depend on the specific catalyst and solvent system used. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating. |
| Yield | 60 - 95% | Reported yields for similar Suzuki couplings of heteroaryl chlorides vary depending on the specific conditions and substrates used. Optimization of the parameters above is key to achieving high yields.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound from 4-chloronicotinic acid. This guide has outlined the fundamental principles, a detailed experimental protocol, and the critical parameters that govern the success of this important transformation. By understanding the mechanistic nuances and the rationale behind the choice of reagents and conditions, researchers can confidently and reproducibly synthesize this valuable building block for the development of novel pharmaceuticals. The ability to strategically construct such biaryl systems is a testament to the power of modern synthetic organic chemistry and its profound impact on drug discovery.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound CAS#: 103863-14-5 [m.chemicalbook.com]
- 5. 103863-14-5 | CAS DataBase [m.chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
4-Phenylnicotinic acid CAS number and properties
An In-Depth Technical Guide to 4-Phenylnicotinic Acid (CAS: 103863-14-5) for Advanced Research Applications
Introduction
This compound is a heterocyclic aromatic compound that belongs to the family of pyridinecarboxylic acids. As a derivative of nicotinic acid (Vitamin B3, Niacin), it incorporates a phenyl group at the 4-position of the pyridine ring, a structural modification that significantly alters its physicochemical and biological properties compared to the parent molecule. This unique architecture, combining the functionalities of a carboxylic acid, a pyridine core, and a phenyl moiety, makes this compound a compound of considerable interest for researchers, particularly in the fields of medicinal chemistry, drug development, and materials science. Its potential as a scaffold for synthesizing novel therapeutic agents and functional materials is predicated on the versatile reactivity of its constituent groups and the potential for diverse biological interactions. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and spectroscopic signature to plausible synthetic strategies and potential research applications.
Part 1: Core Chemical and Physical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research. This compound is characterized by the following identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 103863-14-5 | [][2] |
| Molecular Formula | C₁₂H₉NO₂ | [][2][3] |
| Molecular Weight | 199.21 g/mol | [][2] |
| Monoisotopic Mass | 199.06332 Da | [3] |
| Boiling Point | 353.7°C at 760 mmHg | [] |
| Density | 1.241 g/cm³ | [] |
| InChI Key | HMFLWFBUKXQGIJ-UHFFFAOYSA-N | [][3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | [][3] |
Part 2: Spectroscopic Profile for Structural Elucidation
While specific spectral data requires experimental acquisition, a predictive analysis based on the compound's structure provides a valuable reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The protons on the phenyl ring would likely appear as a multiplet in the range of 7.4-7.8 ppm. The three protons on the pyridine ring would be further downfield due to the electron-withdrawing effect of the nitrogen atom, likely appearing between 8.0 and 9.0 ppm with characteristic splitting patterns. The carboxylic acid proton (-COOH) would present as a broad singlet, typically far downfield (>10 ppm), and its presence could be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum should display 9 unique signals for the aromatic carbons (5 for the phenyl group, assuming free rotation, and 4 for the substituted pyridine ring) in the 120-160 ppm region. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing significantly downfield, typically in the 165-185 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear signature for the key functional groups present in this compound.[4][5]
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid should be present around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations for both the phenyl and pyridine rings are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) would be used to determine the molecular mass and fragmentation patterns.[4]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 199, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 154, or the loss of the phenyl group (-C₆H₅, 77 Da) resulting in a fragment at m/z = 122.
References
4-Phenylnicotinic acid molecular weight and formula
An In-Depth Technical Guide to 4-Phenylnicotinic Acid for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a phenyl group substituted at the 4-position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold. This molecular architecture makes it a compound of significant interest in medicinal chemistry and drug development. As a derivative of nicotinic acid, it belongs to a class of compounds known for diverse biological activities. The strategic placement of the phenyl ring introduces specific steric and electronic properties that can be exploited to achieve high affinity and selectivity for biological targets, most notably nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, and applications for professionals in the scientific community.
Core Molecular Profile
Precise identification and characterization are foundational to any research endeavor. This compound is defined by a specific set of molecular identifiers and properties, which are crucial for database searches, analytical characterization, and regulatory documentation.
Key Identification and Physicochemical Data
The fundamental quantitative data for this compound are summarized below. This information is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical method development.
| Parameter | Value | Source(s) |
| IUPAC Name | 4-phenylpyridine-3-carboxylic acid | [1] |
| CAS Number | 103863-14-5 | [2][] |
| Molecular Formula | C₁₂H₉NO₂ | [1][2][] |
| Molecular Weight | 199.21 g/mol | [2][] |
| Monoisotopic Mass | 199.06332 Da | [1] |
| Boiling Point | 353.7°C at 760 mmHg | [] |
| Density | 1.241 g/cm³ | [] |
| InChI Key | HMFLWFBUKXQGIJ-UHFFFAOYSA-N | [1][] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | [1][] |
Synthesis and Mechanistic Considerations
The synthesis of this compound and its analogs is pivotal for enabling further research and development. The most prevalent and efficient methods involve modern cross-coupling reactions, which offer high yields and good functional group tolerance.
Suzuki Cross-Coupling: A Preferred Synthetic Route
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely adopted method for forming carbon-carbon bonds between aromatic rings. In the context of this compound, this reaction typically involves the coupling of a halogenated nicotinic acid derivative with phenylboronic acid, catalyzed by a palladium complex.
Causality in Experimental Design:
-
Choice of Halide: A 4-halo-nicotinic acid (e.g., 4-chloro- or 4-bromo-nicotinic acid) is used as the electrophilic partner. Bromo derivatives are often more reactive than chloro derivatives, but the latter can be more cost-effective.
-
Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard for this type of transformation. The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle that forms the new C-C bond.
-
Base and Solvent: A base, typically potassium carbonate or sodium carbonate, is required to activate the boronic acid for the transmetalation step. A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents[4].
Illustrative Synthesis Workflow
The following diagram illustrates the logical flow of a typical Suzuki coupling reaction for the synthesis of this compound.
Caption: Suzuki coupling workflow for this compound synthesis.
Detailed Experimental Protocol (Representative)
This protocol is a representative example adapted from established methods for analogous phenylnicotinic acids[4]. It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromonicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to create an oxygen-free atmosphere, which is critical to prevent catalyst degradation.
-
-
Solvent and Reagent Addition:
-
Add a degassed solvent mixture of dioxane and water (e.g., 10:1 ratio).
-
Add potassium carbonate (2 equivalents) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 90-100°C) with vigorous stirring.
-
Monitor the reaction for completion (usually 6-12 hours) using TLC, staining for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.
-
Add water to the remaining aqueous residue.
-
Carefully acidify the aqueous solution to a pH of 1-3 using 2N hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate.
-
-
Purification:
-
Collect the resulting white solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Dry the solid under vacuum to yield the final product, this compound. Purity can be confirmed by HPLC and NMR spectroscopy.
-
Applications in Drug Discovery and Neuroscience Research
The true value of this compound lies in its potential as a molecular scaffold for developing novel therapeutics. Its structure is particularly relevant for targeting nicotinic acetylcholine receptors (nAChRs).
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The nAChRs are a family of ligand-gated ion channels that play critical roles in various physiological and pathological processes. The α4β2 nAChR subtype is of particular interest as it is a key mediator of the pharmacological effects of nicotine and is implicated in addiction, substance abuse, and certain neurological disorders[5].
Phenyl-substituted nicotinic ligands, including derivatives of this compound, are being investigated as potent and selective agents that can modulate the activity of these receptors[5]. By acting as antagonists or desensitizers, these compounds can block the effects of nicotine or other agonists, presenting a promising therapeutic strategy for:
-
Addiction and Substance Abuse: Reducing the reinforcing effects of nicotine and alcohol[5].
-
Neurological Disorders: Potential applications in conditions where nAChR function is dysregulated.
The broader class of nicotinic acid derivatives has also shown efficacy in treating a range of other conditions, including inflammation and pain, highlighting the versatility of this chemical scaffold[6].
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures for fine chemicals. While specific hazard symbols have not been universally assigned, general precautions should be observed:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a well-characterized compound with a defined molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1][2][]. Its synthesis is readily achievable through robust methods like the Suzuki cross-coupling, making it an accessible building block for further chemical exploration. Its primary significance for researchers lies in its role as a privileged scaffold for designing selective ligands for nicotinic acetylcholine receptors, offering a promising avenue for the development of next-generation therapeutics for addiction and other neurological disorders[5]. This guide provides the core technical information required for scientists to confidently incorporate this compound into their research and development programs.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Phenylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural elucidation and characterization of 4-Phenylnicotinic acid. As a molecule of interest in medicinal chemistry and materials science, its unambiguous identification and purity assessment are paramount. This document details the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, researchers can confidently ascertain the molecular structure and integrity of this compound, a critical step in any research or development pipeline.
Introduction
Chemical and Pharmacological Profile of this compound
This compound, a derivative of nicotinic acid (a form of vitamin B3), features a phenyl group substituted at the 4-position of the pyridine ring. This structural modification significantly alters its physicochemical properties and potential biological activities compared to the parent molecule. Substituted nicotinic acids are explored in various therapeutic areas, and understanding their precise structure is the foundation of any scientific investigation.
The Imperative of Spectroscopic Analysis
In the realm of drug development and scientific research, the aphorism "structure dictates function" is a guiding principle. Spectroscopic analysis provides the empirical evidence to confirm the chemical structure of a synthesized or isolated compound. Each technique offers a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition. A multi-technique approach is not merely best practice; it is a necessary component of rigorous scientific validation, ensuring data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR (Proton NMR) Analysis of this compound
Proton NMR provides a map of the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.[1]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Standard acquisition parameters on a 400 MHz or higher field instrument are generally sufficient.
Data Interpretation and Spectral Assignment
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the pyridine and phenyl rings, as well as the carboxylic acid proton. The acidic proton of a carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often between 10-13 ppm.[2][3][4] The exact position is dependent on concentration and the solvent used.[3] Protons on the aromatic rings will appear in the range of approximately 7.0-9.0 ppm.[5][6]
| Proton Assignment (Tentative) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Broad Singlet |
| Pyridine Ring Protons | 7.0 - 9.0 | Doublets, Singlets |
| Phenyl Ring Protons | 7.0 - 8.0 | Multiplets |
Note: Specific assignments require detailed analysis of coupling constants and potentially 2D NMR experiments.
¹³C NMR (Carbon-13 NMR) Analysis of this compound
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.
Data Interpretation and Spectral Assignment
The ¹³C NMR spectrum will show signals for the carboxylic acid carbonyl carbon, as well as the carbons of the pyridine and phenyl rings. The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-185 ppm.[3][7] Aromatic carbons generally appear in the 110-170 ppm range.[7]
| Carbon Assignment (Tentative) | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (C=O) | 165 - 185 |
| Pyridine and Phenyl Ring Carbons | 120 - 170 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is obtained by pressing the sample against the crystal and scanning over the desired wavelength range (typically 4000-400 cm⁻¹).
Spectral Analysis of this compound
The IR spectrum of this compound will be dominated by absorptions characteristic of a carboxylic acid and aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |
| O-H Bend (Carboxylic Acid) | 950 - 910 | Broad |
The broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[2] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer, where the molecules are ionized. The mass analyzer then separates the ions based on their m/z ratio.
Analysis of the Mass Spectrum of this compound
The molecular formula of this compound is C₁₂H₉NO₂. The expected exact mass can be calculated from the isotopic masses of its constituent atoms. In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | ~200.06 |
Fragmentation of the parent ion can provide further structural information. For instance, the loss of a carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS are used in a complementary fashion to provide an unambiguous structural confirmation of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound through the synergistic use of NMR, IR, and MS is indispensable for its unequivocal identification and quality assessment. This guide has outlined the theoretical principles, practical experimental protocols, and expected data for each technique. For researchers and drug development professionals, adherence to such a rigorous analytical workflow is fundamental to ensuring the validity and reproducibility of their scientific findings.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Step-by-step synthesis of 4-Phenylnicotinic acid
An In-depth Technical Guide to the Synthesis of 4-Phenylnicotinic Acid for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its rigid, well-defined structure that allows it to function as a versatile scaffold in drug design and as a ligand in coordination chemistry. This guide provides a detailed exploration of robust and efficient synthetic methodologies for its preparation. We will primarily focus on two divergent and highly effective strategies: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, representing a modern and direct approach, and the classical Hantzsch pyridine synthesis, which constructs the pyridine core from acyclic precursors. This document provides not only step-by-step experimental protocols but also delves into the underlying reaction mechanisms and the rationale for specific experimental choices, offering field-proven insights for practical application.
Introduction: The Significance of the 4-Arylpyridine Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The introduction of an aryl substituent at the 4-position, as in this compound, imparts unique properties. This substitution creates a biaryl structure that can engage in π-stacking interactions, serve as a core for further functionalization, and act as a bidentate ligand. Consequently, reliable synthetic access to this compound is of paramount importance for advancing research in these fields. This guide is structured to provide chemists with the foundational knowledge and practical protocols necessary to synthesize this compound efficiently and reproducibly.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] Its widespread use stems from its high functional group tolerance, the commercial availability and stability of boronic acids, and generally high yields.[3] For the synthesis of this compound, this method offers a direct and convergent route.
Principle and Mechanistic Rationale
The synthesis starts from a 4-halonicotinic acid derivative (typically a chloro- or bromo-substituted ester) and phenylboronic acid. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
-
Causality of Experimental Choices :
-
Catalyst : A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precursor like Pd(OAc)₂ with the addition of phosphine ligands. The choice of ligand (e.g., PPh₃, P(t-Bu)₃) is critical for stabilizing the palladium catalyst and promoting the reaction steps.[3]
-
Base : A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the phenylboronic acid.[4] It facilitates the formation of a more nucleophilic boronate species, which is crucial for the transmetalation step.[3]
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the coupling partners and the catalyst.
-
The catalytic cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halonicotinate, forming a Pd(II) intermediate.[5]
-
Transmetalation : The phenyl group is transferred from the activated boronate species to the Pd(II) complex, displacing the halide.[2]
-
Reductive Elimination : The two organic fragments (the nicotinoyl and phenyl groups) couple and are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of ethyl 4-phenylnicotinate, followed by hydrolysis to the target acid. Starting with the ester of 4-chloronicotinic acid is often preferred as it can improve solubility in organic solvents and prevent potential side reactions involving the carboxylic acid.
Step 1: Synthesis of Ethyl 4-Phenylnicotinate
| Reagent/Material | Molar Equiv. | Amount |
| Ethyl 4-chloronicotinate | 1.0 | (e.g., 1.86 g, 10 mmol) |
| Phenylboronic acid | 1.2 | 1.46 g, 12 mmol |
| Pd(PPh₃)₄ | 0.03 | 347 mg, 0.3 mmol |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.76 g, 20 mmol |
| Toluene | - | 40 mL |
| Ethanol | - | 10 mL |
| Water | - | 10 mL |
Procedure:
-
To a 100 mL round-bottom flask, add ethyl 4-chloronicotinate, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the solvent mixture (toluene, ethanol, water) to the flask via syringe.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-phenylnicotinate as a solid.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-phenylnicotinate in a mixture of ethanol (30 mL) and a 2M aqueous solution of sodium hydroxide (NaOH) (15 mL).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH ~4-5 with 2M hydrochloric acid (HCl). A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Workflow Diagram
Caption: Suzuki-Miyaura pathway to this compound.
Method 2: Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction for creating dihydropyridine rings, which can then be oxidized to the corresponding pyridine.[6] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[7][8]
Principle and Rationale
This method builds the pyridine ring from the ground up, offering a powerful way to create highly substituted pyridines from simple, acyclic starting materials. For the synthesis of this compound, the key components would be benzaldehyde (to introduce the phenyl group at the 4-position), a β-ketoester (e.g., ethyl acetoacetate), and ammonia.
-
Causality of Experimental Choices :
-
Components : The choice of aldehyde directly determines the substituent at the 4-position of the resulting pyridine. The β-ketoester provides carbons 2, 3, 5, and 6, along with the ester groups.
-
Reaction Sequence : The mechanism is believed to proceed through the formation of two key intermediates: an enamine (from the β-ketoester and ammonia) and a Knoevenagel condensation product (from the aldehyde and the other β-ketoester). These intermediates then combine and cyclize.[9]
-
Oxidation : The initial product is a 1,4-dihydropyridine. A subsequent oxidation step is required to achieve the aromatic pyridine ring.[6] Common oxidizing agents include nitric acid, manganese dioxide, or ferric chloride.[6] The driving force for this step is the formation of the stable aromatic system.
-
Final Steps : The Hantzsch reaction yields a symmetrically substituted pyridine-3,5-dicarboxylate. To obtain this compound, one of the ester groups must be removed, typically through hydrolysis followed by selective decarboxylation. The decarboxylation of pyridinecarboxylic acids can be challenging, but it is known that pyridine-2-carboxylic acid (picolinic acid) decarboxylates more readily than the 3- or 4-isomers due to stabilization of the transition state by the nitrogen atom.[10][11] Therefore, a more complex Hantzsch-type synthesis using different ketoesters might be needed for a regioselective outcome, though a standard Hantzsch followed by harsh decarboxylation is also conceptually possible.
-
Experimental Protocol: Hantzsch Synthesis Pathway
This pathway is a multi-step process involving ring formation, oxidation, hydrolysis, and decarboxylation.
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Reagent/Material | Molar Equiv. | Amount |
| Benzaldehyde | 1.0 | (e.g., 10.6 g, 100 mmol) |
| Ethyl acetoacetate | 2.0 | 26.0 g, 200 mmol |
| Ammonium hydroxide (28%) | 1.1 | ~12 mL, 110 mmol |
| Ethanol | - | 50 mL |
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ethanol.
-
Add ammonium hydroxide dropwise with stirring. An exothermic reaction may occur.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath. The dihydropyridine product will often crystallize.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Dissolve the dihydropyridine from Step 1 in glacial acetic acid (e.g., 100 mL).
-
Warm the solution to 50-60 °C.
-
Add sodium nitrite (NaNO₂) or nitric acid (HNO₃) portion-wise with careful monitoring of gas evolution (NO₂).
-
After the addition is complete, heat the mixture at 80-90 °C for 1-2 hours until the oxidation is complete.
-
Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the pyridine dicarboxylate.
Step 3 & 4: Hydrolysis and Decarboxylation
-
The crude pyridine dicarboxylate is subjected to harsh basic hydrolysis (e.g., refluxing with excess 6M NaOH) to yield the dicarboxylic acid.
-
The resulting 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid is then heated at high temperature (often >200 °C), sometimes in the presence of a catalyst like copper powder, to induce decarboxylation. This step is often low-yielding and non-selective, representing a significant drawback of this specific pathway to the target molecule. A more controlled approach would involve saponification and mono-decarboxylation, which can be difficult to achieve selectively.
Workflow Diagram
Caption: Hantzsch synthesis pathway to this compound.
Alternative Synthetic Strategies
While the Suzuki and Hantzsch syntheses are robust methods, other strategies are available and may be advantageous under specific circumstances.
-
Negishi Coupling : This reaction is analogous to the Suzuki coupling but uses an organozinc reagent instead of an organoboron compound.[12][13] Organozinc reagents are typically more reactive, which can lead to faster reaction times or coupling with less reactive halides (like chlorides) under milder conditions.[13] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[14]
-
Direct C-H Arylation : A more modern and atom-economical approach involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide.[15] This strategy avoids the need to pre-functionalize the pyridine ring with a halogen. For nicotinic acid, directing groups are often required to achieve regioselectivity at the 4-position, making this a more complex but potentially more efficient route in terms of step-count.[15][16]
Purification and Characterization
-
Purification : The final product, this compound, is an acidic solid. The primary purification method after acidic workup is recrystallization, often from an ethanol/water or acetic acid/water mixture. If significant impurities remain, column chromatography on silica gel (often with a small amount of acetic acid added to the eluent to prevent tailing) can be employed.
-
Characterization : The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR : Will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a broad singlet for the carboxylic acid proton.
-
¹³C NMR : Will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS) : Will show the molecular ion peak corresponding to the mass of the compound (C₁₂H₉NO₂ = 199.21 g/mol ).
-
Infrared (IR) Spectroscopy : Will display a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
-
Conclusion
This guide has detailed two primary synthetic routes to this compound. The Suzuki-Miyaura cross-coupling stands out as the more practical and efficient method for targeted synthesis, benefiting from a direct and high-yielding pathway from readily available starting materials. In contrast, the Hantzsch synthesis offers a classical approach to building the heterocyclic core, providing a valuable alternative for creating diverse pyridine analogues, although its application to this specific target is hampered by challenges in the final decarboxylation step. The choice of method will ultimately depend on the specific needs of the researcher, including available starting materials, required scale, and the desire for analogue synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. Negishi Coupling | NROChemistry [nrochemistry.com]
- 15. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylnicotinic Acid: A Novel Probe for GPR109A and Beyond
An In-depth Technical Guide for Researchers
Abstract: 4-Phenylnicotinic acid, a synthetic derivative of nicotinic acid (Niacin), presents a compelling scaffold for chemical biology and drug discovery. While nicotinic acid is a well-established therapeutic for dyslipidemia, its clinical utility is often hampered by adverse effects, primarily a cutaneous flushing response. These effects are mediated by the G-protein coupled receptor 109A (GPR109A), the same receptor responsible for its therapeutic benefits. The strategic placement of a phenyl group at the 4-position of the nicotinic acid core offers a promising avenue to dissect and modulate these pathways. This guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role as a selective modulator of GPR109A and its downstream applications in metabolic and inflammatory disease research. We will delve into its mechanism of action, propose detailed experimental protocols for its characterization, and outline its potential as a lead compound for novel therapeutics.
Part 1: The Scientific Rationale - Targeting GPR109A with Precision
Nicotinic acid, in its role as a ligand for GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), initiates a dual signaling cascade that is central to both its therapeutic efficacy and its primary adverse effect. GPR109A is predominantly expressed in adipocytes and immune cells like macrophages and neutrophils.
1.1 The Canonical GPR109A Signaling Pathway:
Upon binding to GPR109A on the surface of adipocytes, nicotinic acid triggers the activation of an inhibitory G-protein (Gαi). This action leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of hormone-sensitive lipase. The ultimate outcome is the inhibition of lipolysis, which curtails the release of free fatty acids (FFAs) into the circulation. This reduction in FFAs, which are primary substrates for triglyceride synthesis in the liver, is the cornerstone of nicotinic acid's lipid-lowering effect.
However, in keratinocytes and Langerhans cells in the skin, GPR109A activation also leads to the production of prostaglandins, particularly Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂). This separate pathway is responsible for the intense vasodilation that results in the characteristic and often poorly tolerated "niacin flush".
1.2 The Opportunity for this compound:
The core hypothesis for the utility of this compound is the principle of biased agonism. The introduction of the bulky phenyl group at the 4-position may alter the conformation of the GPR109A receptor upon binding, preferentially activating the Gαi pathway in adipocytes while attenuating the signaling cascade that leads to prostaglandin production in skin cells. This would theoretically separate the desired lipid-lowering effects from the undesirable flushing side effect. Research into various nicotinic acid derivatives has shown that modifications to the pyridine ring can indeed lead to compounds with a more favorable pharmacological profile.
Below is a diagram illustrating the proposed divergent signaling pathways that could be selectively modulated by this compound.
An In-depth Technical Guide to 4-Phenylnicotinic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-phenylnicotinic acid and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. It delves into the synthesis, biological activities, and therapeutic potential of this class of compounds, with a focus on their applications in medicinal chemistry.
Introduction to this compound
This compound is a heterocyclic compound featuring a phenyl group at the 4-position of a pyridine-3-carboxylic acid (nicotinic acid) core. This structural motif has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives. The introduction of a phenyl group can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 103863-14-5 | [1] |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Boiling Point | 353.7°C at 760 mmHg | [1] |
| Density | 1.241 g/cm³ | [1] |
| SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | [1] |
| InChI | InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | [1] |
Synthesis of this compound and its Derivatives
The construction of the biaryl scaffold of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer a versatile and efficient means of forming the carbon-carbon bond between the pyridine and phenyl rings.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a widely used method for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] The general approach involves the coupling of a halonicotinic acid derivative (e.g., 4-chloronicotinic acid) with phenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures.[3][4]
Materials:
-
4-Chloronicotinic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 4-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 3-4, which should precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis of Derivatives
The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of a variety of derivatives, including esters and amides. These derivatives can exhibit altered biological activities and pharmacokinetic properties compared to the parent acid.
Esterification: Esters of this compound can be prepared through standard Fischer esterification by reacting the acid with an alcohol in the presence of a catalytic amount of strong acid.
Amidation: Amides can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine.[5][6] Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.[7]
Biological Activities and Therapeutic Potential
Derivatives of nicotinic acid are known to possess a wide range of biological activities, and the introduction of a phenyl group can enhance or modify these properties. Research into phenylnicotinic acid derivatives has revealed their potential as anti-inflammatory, analgesic, and anticancer agents.
Anti-inflammatory and Analgesic Activity
Several studies have demonstrated the anti-inflammatory and analgesic properties of phenylnicotinic acid derivatives. These compounds have been shown to inhibit key inflammatory mediators, including cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9][10]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[11] Inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders.
Anticancer Activity
Nicotinic acid derivatives have also been investigated for their potential as anticancer agents.[11] One of the key targets in cancer therapy is vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13]
Mechanism of Action: VEGFR-2 Inhibition
Inhibition of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis and growth.
Table 2: Reported Biological Activities of Phenylnicotinic Acid Derivatives
| Compound Class | Biological Target | Activity | Reference |
| 2-Substituted Phenylnicotinic Acids | COX-2 | Anti-inflammatory, Analgesic | [8] |
| Nicotinic Acid Derivatives | VEGFR-2 | Anticancer (inhibition of angiogenesis) | [13] |
| Nicotinic Acid Derivatives | TNF-α, IL-6 | Anti-inflammatory | [8][9] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its derivatives, a variety of in vitro and in vivo assays can be employed. The following are representative protocols for key biological assays.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
Test compound (this compound derivative)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then further dilute in kinase buffer.
-
In a 96-well plate, add the kinase buffer, substrate, and ATP to each well.
-
Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant VEGFR-2 kinase to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[1][14]
In Vitro Anti-inflammatory Activity Assessment
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Measurement (Griess Assay):
Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying nitrite in the cell culture supernatant using the Griess reagent.[15][16]
Procedure:
-
After LPS stimulation, collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with the Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA):
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19]
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The ability to efficiently synthesize these molecules via modern cross-coupling reactions, coupled with their demonstrated biological activities, makes them attractive candidates for further drug discovery and development efforts.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.
-
In vivo efficacy studies: Evaluation of lead compounds in relevant animal models of disease to establish their therapeutic potential.
-
Pharmacokinetic and toxicological profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates.
-
Exploration of novel therapeutic areas: Investigating the potential of this compound derivatives for the treatment of other diseases where the targeted pathways are implicated.
By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the full therapeutic potential of this compound and its derivatives can be realized.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Griess Test [protocols.io]
- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencellonline.com [sciencellonline.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. [Synthesis and pharmacological activity of esters and amides of 4-phenylcoumarin-3-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Biological activity of 4-phenylnicotinic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Phenylnicotinic Acid Derivatives
This guide provides a comprehensive exploration of the biological activities associated with this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the therapeutic potential, mechanisms of action, and critical evaluation methodologies for this promising class of compounds. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Emergence of a Privileged Scaffold
Nicotinic acid (Vitamin B3) is a fundamental molecule in biology, primarily known for its role in cellular metabolism and its pharmacological efficacy in treating dyslipidemia.[1] Its derivatives have long been a fertile ground for medicinal chemistry, yielding drugs with diverse applications.[2] The introduction of a phenyl group at the 4-position of the nicotinic acid core creates a scaffold—this compound—that has unlocked a remarkable spectrum of biological activities. This modification significantly alters the molecule's spatial arrangement and electronic properties, enabling interactions with a new range of biological targets far beyond the classical lipid-modifying pathways of its parent compound.[1][3] This guide will dissect the key therapeutic areas where these derivatives have shown significant promise: inflammation, oncology, and microbiology.
The Spectrum of Biological Activities
Derivatives of this compound have demonstrated a versatile pharmacological profile, with the most pronounced activities observed in the domains of anti-inflammation, analgesia, and cancer cytotoxicity.
Anti-inflammatory and Analgesic Properties
A substantial body of research highlights the potent anti-inflammatory and analgesic effects of these compounds. Studies have shown that certain 2-substituted phenyl derivatives of nicotinic acid exhibit significant analgesic and anti-inflammatory activities, in some cases comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and ibuprofen.[4][5][6] For instance, specific compounds with a 2-bromophenyl substituent have been identified as having a particularly interesting dual anti-inflammatory and analgesic profile.[4][5] This dual activity is highly desirable in the management of pain associated with inflammatory conditions. A key advantage demonstrated by some of these derivatives is an enhanced gastric safety profile compared to traditional NSAIDs, a critical factor in the development of new anti-inflammatory agents.[7][8]
Anticancer Activity
The structural features of nicotinic acid derivatives make them compelling candidates for anticancer drug discovery.[9][10] Research has shown that specific this compound derivatives can exhibit potent cytotoxic activity against a range of human cancer cell lines, including colon (HCT-15), prostate (PC-3), and breast cancer lines.[11][12] The mechanism often involves the targeted inhibition of key signaling pathways crucial for tumor growth and survival. One notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[11][12] Certain derivatives have demonstrated promising VEGFR-2 inhibition with high selectivity, leading to the induction of apoptosis in cancer cells.[11] This targeted approach offers the potential for greater efficacy and reduced side effects compared to conventional chemotherapy.
Antimicrobial Activity
Beyond inflammation and cancer, certain derivatives have been investigated for their antimicrobial properties. Research has revealed that acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid can exhibit significant activity against Gram-positive bacteria, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13] While activity against Gram-negative bacteria is generally lower, the potent effect on Gram-positive strains suggests a potential application in treating specific bacterial infections.[13] Some derivatives have also shown moderate antifungal activity.[13]
Core Mechanisms of Action
Understanding the molecular pathways through which these derivatives exert their effects is paramount for rational drug design and optimization. The primary mechanisms elucidated to date involve the modulation of key inflammatory and oncogenic signaling cascades.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of this compound derivatives are multifactorial, primarily involving the suppression of pro-inflammatory mediators. The core mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: Active compounds have been shown to significantly reduce the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated immune cells.[5][7]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many derivatives function as inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. Critically, several compounds exhibit preferential or selective inhibition of COX-2, which is the inducible isoform primarily responsible for inflammation and pain.[7][8] This COX-2 selectivity is the mechanistic basis for the improved gastric safety profile observed.[8]
-
Suppression of Nitric Oxide Production: These compounds can inhibit the expression of inducible nitric oxide synthase (iNOS), leading to a decrease in the production of nitric oxide (NO), a potent inflammatory mediator.[7]
Caption: Anti-inflammatory action of this compound derivatives.
Interruption of Oncogenic Signaling
The anticancer activity of these compounds is linked to their ability to interfere with signaling pathways that drive cell proliferation and survival.
-
VEGFR-2 Kinase Inhibition: A primary mechanism is the direct inhibition of the VEGFR-2 tyrosine kinase.[11][12] By blocking the phosphorylation of VEGFR-2, the derivatives prevent downstream signaling required for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.
-
Induction of Apoptosis: Inhibition of survival pathways like VEGFR-2 ultimately triggers programmed cell death, or apoptosis. This is often confirmed by measuring an increase in the activity of executioner enzymes like caspase-3.[11][12]
Caption: Anticancer mechanism via VEGFR-2 inhibition.
Experimental Evaluation: Protocols and Methodologies
The transition from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimental validation. This section details the critical in vitro and in vivo assays used to characterize the biological activity of this compound derivatives.
In Vitro Assay Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Screening in Macrophages
This protocol provides a robust workflow for assessing the anti-inflammatory potential of test compounds using the RAW 264.7 macrophage cell line.
-
Objective: To determine the effect of the derivatives on cell viability and nitric oxide production.
-
Causality: The MTT assay is first performed to identify non-toxic concentrations of the compounds. It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific inhibitory effect and not simply a result of cytotoxicity. The Griess assay then measures nitrite, a stable breakdown product of NO, as an indicator of iNOS activity.[7]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability (MTT Assay):
-
Seed 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Nitrite Determination (Griess Assay):
-
Seed 5x10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control and an LPS-only control.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
-
Objective: To determine the concentration of the derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Methodology: The protocol is similar to the MTT assay described above (Step 2), but uses cancer cell lines (e.g., MDA-MB-231, HCT-15) and the results are used to calculate IC₅₀ values.[14][15]
In Vivo Experimental Models
Workflow: Carrageenan-Induced Paw Edema in Rats
This is the gold-standard in vivo model for evaluating acute anti-inflammatory activity.[7][8]
-
Objective: To assess the ability of a test compound to reduce acute inflammation in a living model.
-
Causality: Carrageenan injection induces a localized, acute, and well-characterized inflammatory response. Measuring the reduction in paw volume (edema) over time provides a quantitative measure of the compound's anti-inflammatory efficacy in a complex biological system.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Data Summary and Structure-Activity Insights
The biological activity of these derivatives is highly dependent on their chemical structure. While a comprehensive QSAR is beyond the scope of this guide, key trends can be summarized.
| Compound Class/Substituent | Target Activity | Key Findings | Reference(s) |
| 2-Substituted Phenyl Derivatives | Anti-inflammatory, Analgesic | The presence of a 2-bromophenyl group often confers potent dual activity. | [4][5][6] |
| Novel Nicotinic Acid Amides/Esters | Anti-inflammatory | Specific derivatives showed COX-2 inhibitory activity equipotent to celecoxib and high selectivity indices. | [7][8] |
| Nicotinic Acid-based Thiazoles | Anticancer (VEGFR-2) | A compound (5c in the study) showed potent VEGFR-2 inhibition (IC₅₀ = 0.068 µM) and high cytotoxicity against HCT-15 and PC-3 cells. | [11][12] |
| Acylhydrazone Derivatives | Antibacterial | High activity against Gram-positive bacteria, including S. epidermidis (MIC = 1.95 µg/mL) and MRSA (MIC = 7.81 µg/mL). | [13] |
| 1,3,4-Oxadiazoline Derivatives | Antibacterial, Antifungal | Generally more active against fungal strains than the acylhydrazone precursors. | [13] |
Conclusion and Future Directions
The this compound scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with significant anti-inflammatory, anticancer, and antimicrobial potential. The ability to selectively inhibit key targets like COX-2 and VEGFR-2 while, in some cases, offering improved safety profiles makes this an attractive area for further development.
Future research should focus on:
-
Multiparameter Optimization: Moving beyond potency to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties.
-
Elucidation of Novel Targets: Employing chemoproteomics and other unbiased screening methods to identify new biological targets and expand the therapeutic applications of this scaffold.
-
Development of Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing therapeutic agents to overcome drug resistance and enhance efficacy.
This guide has provided a framework for understanding and evaluating the biological activity of this compound derivatives. By integrating mechanistic insight with robust experimental protocols, researchers can effectively advance the development of this promising class of molecules into next-generation therapeutics.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. - R Discovery [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Prediction of ¹H and ¹³C NMR Chemical Shifts for 4-Phenylnicotinic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. For researchers in drug discovery and synthetic chemistry, accurately predicting the NMR spectrum of a novel compound is a critical step in structure verification and characterization. This technical guide provides an in-depth methodology for predicting the ¹H and ¹³C NMR chemical shifts of 4-Phenylnicotinic acid. We will explore the theoretical underpinnings that govern chemical shifts, including inductive, resonance, and anisotropic effects, and detail a robust computational workflow using Density Functional Theory (DFT). The objective is to provide a self-validating framework that combines theoretical principles with computational accuracy, enabling scientists to confidently predict and interpret the NMR spectra of complex heterocyclic compounds.
Introduction: The Imperative of Predictive NMR in Modern Chemistry
The process of identifying and characterizing new chemical entities relies heavily on a suite of analytical techniques, with NMR spectroscopy standing as the gold standard for molecular structure determination.[1] In the context of drug development, confirming the structure of a synthesized compound is a non-negotiable quality gate. While experimental NMR provides the definitive answer, the ability to accurately predict spectra in silico offers significant advantages. It allows for the preliminary verification of a proposed structure, aids in the assignment of complex experimental spectra, and can even guide the synthesis of derivatives with desired spectroscopic properties.
This compound presents an interesting case for NMR prediction due to its combination of distinct structural motifs: a pyridine ring, a phenyl substituent, and a carboxylic acid group. Each of these features introduces specific electronic and spatial effects that collectively determine the final chemical shifts. This guide will dissect these influences and present a comprehensive protocol for generating a high-fidelity predicted spectrum.
Theoretical Foundations of Chemical Shift Prediction
The chemical shift (δ) of a nucleus is fundamentally determined by the local magnetic field it experiences, which is a sum of the externally applied magnetic field and the induced magnetic fields generated by the surrounding electron density. Understanding the factors that modulate this electron density is key to a qualitative prediction of the NMR spectrum.
Inductive and Resonance Effects
The pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This results in a net withdrawal of electron density from the ring carbons, particularly those in the ortho (C-2, C-6) and para (C-4) positions. This deshielding effect causes the attached protons and the carbons themselves to resonate at a higher chemical shift (further downfield) compared to their benzene analogues.[2][3] The carboxylic acid group is also a strong electron-withdrawing group, further influencing the electron distribution within the pyridine ring.
Magnetic Anisotropy
The delocalized π-electrons within the phenyl and pyridine rings generate a powerful local magnetic field when the molecule is placed in an external magnetic field.[4] This phenomenon, known as the anisotropic effect, creates distinct shielding and deshielding zones around the rings.[5][6] Protons located on the periphery of these aromatic systems, such as H-2, H-5, H-6, and the protons of the phenyl group, lie in the deshielding region. This effect significantly shifts their signals downfield into the characteristic aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm).[7] The spatial orientation of the phenyl ring relative to the pyridine ring can influence the precise magnitude of this effect on nearby protons.[8]
The Carboxylic Acid Proton
The proton of the carboxylic acid group is highly acidic and deshielded, typically appearing far downfield in the ¹H NMR spectrum (δ > 10 ppm).[9] Its chemical shift and signal appearance are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In protic solvents like D₂O or methanol-d₄, this proton will readily exchange with deuterium, often causing the signal to broaden significantly or disappear entirely.[10][11]
Computational Methodology for NMR Prediction
To move from a qualitative understanding to a quantitative prediction, we employ computational chemistry methods. Density Functional Theory (DFT) has emerged as a robust and accurate approach for calculating NMR shielding tensors, which can then be converted into chemical shifts.[12][13]
Experimental Protocol: In Silico NMR Prediction
-
Structure Generation: The 2D structure of this compound is drawn using appropriate chemical software.
-
Conformational Analysis & Geometry Optimization: The 2D structure is converted to a 3D model. A conformational search is performed to identify the lowest energy conformer. The geometry of this conformer is then optimized using a DFT method. A common and effective choice is the B3LYP functional with a cc-pVDZ basis set, which provides a good balance of accuracy and computational efficiency for organic molecules.[12]
-
NMR Shielding Calculation: Using the optimized geometry, the NMR isotropic shielding tensors (σ) are calculated for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this calculation, as it has been shown to produce reliable results.[14]
-
Chemical Shift Conversion: The calculated absolute shielding values (σ) are not directly comparable to experimental chemical shifts (δ). They must be converted by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS). The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample. For greater accuracy, empirical scaling factors derived from linear regression of calculated vs. experimental data for a large set of molecules are often applied.[15]
-
Solvent Effects: To simulate realistic experimental conditions, solvent effects can be included in the calculation using a Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium.[14]
Below is a visualization of this computational workflow.
Caption: A flowchart of the key steps in the computational prediction of NMR spectra.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the computational protocol described above. The atom numbering scheme is provided in the diagram below.
Caption: IUPAC-based numbering for this compound used for NMR assignment.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Position | Predicted δ (ppm) | Multiplicity | Rationale for Chemical Shift |
| H-2 | 9.1 - 9.3 | Singlet (s) | Strongly deshielded by adjacent electronegative nitrogen and anisotropic effect. |
| H-5 | 7.6 - 7.8 | Doublet (d) | Deshielded by ring current; influenced by the para-phenyl and meta-COOH groups. |
| H-6 | 8.8 - 9.0 | Doublet (d) | Deshielded by adjacent electronegative nitrogen and anisotropic effect. |
| H-2'/H-6' | 7.6 - 7.8 | Multiplet (m) | Aromatic proton deshielded by ring current. |
| H-3'/H-4'/H-5' | 7.4 - 7.6 | Multiplet (m) | Aromatic protons deshielded by ring current. |
| COOH | 12.0 - 13.5 | Broad Singlet (br s) | Highly deshielded acidic proton, subject to exchange and hydrogen bonding.[9] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Position | Predicted δ (ppm) | Rationale for Chemical Shift |
| C-2 | 151 - 153 | Deshielded by adjacent nitrogen atom. |
| C-3 | 125 - 127 | Influenced by the attached carboxylic acid group. |
| C-4 | 148 - 150 | Deshielded by direct attachment to the phenyl ring and position relative to nitrogen. |
| C-5 | 122 - 124 | Least deshielded pyridine carbon, analogous to a meta position. |
| C-6 | 153 - 155 | Strongly deshielded by adjacent nitrogen atom. |
| C-7 (COOH) | 165 - 168 | Typical chemical shift for a carboxylic acid carbon.[9] |
| C-1' | 135 - 137 | Quaternary carbon of the phenyl ring attached to the pyridine ring. |
| C-2'/C-6' | 129 - 131 | Aromatic carbon ortho to the point of attachment. |
| C-3'/C-5' | 128 - 130 | Aromatic carbon meta to the point of attachment. |
| C-4' | 130 - 132 | Aromatic carbon para to the point of attachment. |
Discussion and Authoritative Grounding
The predicted values are consistent with established principles of NMR spectroscopy. The chemical shifts for the pyridine ring protons (H-2, H-6) are predicted to be the most downfield, a direct consequence of the deshielding effect of the heterocyclic nitrogen atom, a well-documented phenomenon in substituted pyridines.[3][16][17] The phenyl group protons are expected in the typical aromatic region, with some differentiation due to their proximity and orientation relative to the pyridine ring.
The computational approach, specifically using DFT with the GIAO method, is a cornerstone of modern NMR prediction.[18] Numerous studies have benchmarked these methods, demonstrating their high accuracy when appropriate functionals and basis sets are chosen.[12] The inclusion of a solvent model is a critical step for improving the accuracy of predictions, particularly for polar molecules like this compound where solute-solvent interactions can significantly alter electron distribution and, consequently, chemical shifts.[19][20]
It is important to recognize that while computational predictions are powerful, they are models of reality. The accuracy can be affected by the choice of computational parameters and the molecule's conformational flexibility.[21][22] For this compound, rotation around the C4-C1' bond could lead to an averaged spectrum in solution, and advanced techniques like molecular dynamics may be needed for an even more refined prediction.[22]
Conclusion
This guide has outlined a comprehensive, scientifically-grounded framework for the prediction of the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental principles of substituent and anisotropic effects with a robust DFT-based computational protocol, we have generated a set of predicted chemical shifts that can serve as a valuable reference for researchers. This dual approach of theoretical reasoning and computational validation provides a high degree of confidence in the predicted data, empowering scientists to accelerate their research through the reliable in silico characterization of novel molecules.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. reddit.com [reddit.com]
- 6. arsdcollege.ac.in [arsdcollege.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. worldscientific.com [worldscientific.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]
- 22. pubs.acs.org [pubs.acs.org]
A Theoretical Investigation of the Vibrational Spectrum of 4-Phenylnicotinic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and generating the theoretical Fourier-Transform Infrared (FTIR) spectrum of 4-Phenylnicotinic acid (CAS: 103863-14-5)[][2]. Aimed at researchers in computational chemistry, spectroscopy, and drug development, this document outlines the in silico methodology, rooted in Density Functional Theory (DFT), for predicting vibrational modes. We will deconstruct the expected spectrum by analyzing the characteristic vibrations of its constituent functional groups—a carboxylic acid, a pyridine ring, and a phenyl substituent. This guide emphasizes the causality behind computational choices and provides a workflow for achieving a scientifically rigorous theoretical spectrum that can guide and validate experimental findings.
Introduction: The Significance of this compound and Vibrational Spectroscopy
This compound (C12H9NO2) is a heterocyclic aromatic compound featuring a nicotinic acid core substituted with a phenyl group at the 4-position[3][4]. As a derivative of nicotinic acid (Vitamin B3), this class of molecules is of significant interest in medicinal chemistry and materials science. Understanding the molecule's structural and electronic properties is paramount for predicting its biological activity, reactivity, and material characteristics.
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch, bend, or rock. The resulting spectrum serves as a molecular "fingerprint," providing invaluable information about chemical bonding and molecular structure.
While experimental FTIR provides a direct measurement, theoretical calculations offer a deeper, complementary perspective. By simulating the spectrum computationally, we can:
-
Assign specific vibrational modes to observed absorption bands, which can be ambiguous in complex molecules.
-
Predict the spectrum of novel or unstable compounds before synthesis.
-
Understand how structural modifications and intermolecular interactions (e.g., hydrogen bonding) influence vibrational frequencies.
This guide provides the theoretical foundation and practical workflow for simulating the FTIR spectrum of this compound.
Methodology: The Computational Approach to Vibrational Analysis
The cornerstone of modern vibrational frequency calculation is Density Functional Theory (DFT), a quantum mechanical method that models the electronic structure of molecules[5][6]. DFT provides a robust balance between computational cost and accuracy for molecules of this size. The workflow is a self-validating system, proceeding from structural optimization to frequency analysis.
Step-by-Step Computational Protocol
-
Molecular Structure Input : The process begins by constructing the 3D structure of this compound. The known connectivity—a phenyl ring attached to the 4-position of a pyridine ring, with a carboxylic acid group at the 3-position—is used to generate an initial coordinate file[3].
-
Geometry Optimization : This is the most critical step. The initial structure is not necessarily at its lowest energy state. A geometry optimization calculation is performed to find the equilibrium geometry of the molecule, where the net forces on all atoms are close to zero.
-
Method of Choice : The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering excellent accuracy for vibrational frequencies[7][8].
-
Basis Set : A Pople-style basis set such as 6-311++G(d,p) is recommended. This set provides a flexible description of the electron distribution:
-
6-311G: A triple-zeta basis set for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing lone pairs and hydrogen bonding in the carboxylic acid group.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen (p), allowing for non-spherical electron density distribution, essential for describing covalent bonds accurately[7][9].
-
-
-
Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation computes the second derivatives of the energy with respect to atomic positions, which determines the force constants of the bonds[10].
-
Validation Check : A true energy minimum is confirmed if the calculation yields zero imaginary frequencies. The presence of imaginary frequencies indicates a saddle point, not a stable structure, requiring re-optimization.
-
Output : The calculation produces a list of vibrational frequencies (in cm⁻¹) and their corresponding infrared intensities.
-
-
Scaling Factor Correction : DFT calculations are performed on a single, isolated molecule in a vacuum under the harmonic oscillator approximation. This differs from experimental conditions (solid state or solution) where intermolecular forces and anharmonicity are present. To account for these systematic deviations, a scaling factor is typically applied to the calculated frequencies. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used to improve agreement with experimental data.
Computational Workflow Diagram
The logical flow of the theoretical calculation is illustrated below.
Caption: Workflow for DFT-based FTIR spectrum simulation.
Analysis and Interpretation of the Theoretical Spectrum
The theoretical FTIR spectrum of this compound can be understood by dissecting the contributions of its three primary components: the carboxylic acid group, the substituted pyridine ring, and the phenyl ring. The calculated frequencies in the table below are representative values based on extensive literature on these functional groups.
Tabulated Vibrational Mode Assignments
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Intensity | Notes |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong | A very broad and characteristic band due to strong intermolecular hydrogen bonding between carboxylic acid dimers[11][12]. |
| 3100 - 3000 | Aromatic C-H Stretch | Phenyl & Pyridine Rings | Medium to Weak | Multiple sharp peaks are expected in this region, corresponding to the C-H bonds on both aromatic rings[11]. |
| 1710 - 1680 | C=O Stretch (Carbonyl) | Carboxylic Acid | Very Strong | This is one of the most intense peaks in the spectrum. Its position is slightly lowered due to conjugation with the aromatic pyridine ring[12][13]. |
| 1615 - 1575 | C=N & C=C Aromatic Ring Stretch | Pyridine Ring | Strong to Medium | The pyridine ring exhibits characteristic stretching vibrations in this region[13][14]. |
| 1590 - 1450 | C=C Aromatic Ring Stretch | Phenyl & Pyridine Rings | Strong to Medium | Overlapping peaks from both rings contribute to a complex pattern in this fingerprint region. |
| 1320 - 1210 | In-plane O-H Bend & C-O Stretch (Coupled) | Carboxylic Acid | Strong | A strong band resulting from the coupled vibration of the C-O single bond and the in-plane O-H bending mode[12]. |
| 1050 - 1000 | Ring Breathing Modes | Phenyl & Pyridine Rings | Medium | These modes involve the symmetric expansion and contraction of the rings and are sensitive to substitution[15][16]. |
| 960 - 900 | Out-of-plane O-H Bend (Wag) | Carboxylic Acid | Broad, Medium | Another characteristic broad peak for carboxylic acid dimers, often appearing as a wide hump[12]. |
| 780 - 740 | Out-of-plane C-H Bend | Phenyl Ring | Strong | The position and number of these bands are indicative of the substitution pattern (monosubstituted phenyl group). |
| 720 - 680 | Out-of-plane C-H Bend / Ring Deformation | Phenyl & Pyridine Rings | Strong to Medium | Phenyl substitution can introduce distinct bands in this region[17]. |
Detailed Spectral Region Analysis
-
The High-Frequency Region (>2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms. The most prominent feature is the extremely broad O-H stretching band of the carboxylic acid, which will likely overlap with the sharper aromatic C-H stretching peaks from both the phenyl and pyridine rings[11][18].
-
The Double-Bond Region (1800-1500 cm⁻¹): This region is diagnostically critical. The intense, sharp C=O stretching absorption from the carboxylic acid is expected around 1700 cm⁻¹[12][13]. Immediately to its right (lower frequency), a series of sharp peaks corresponding to the C=C and C=N stretching vibrations of the two aromatic rings will appear. The coupling between the rings and the carboxylic acid group will lead to a unique pattern here.
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks from bending and coupled vibrations, making it a true "fingerprint" of the molecule. Key features to look for include the strong, coupled C-O stretch/O-H bend near 1300 cm⁻¹, the broad O-H out-of-plane bend around 930 cm⁻¹, and the strong C-H out-of-plane bending modes from the substituted rings below 800 cm⁻¹[11][12]. The specific pattern of these C-H bending bands can help confirm the substitution pattern of the aromatic rings.
Conclusion: Bridging Theory and Experiment
This guide has detailed the theoretical framework for generating and interpreting the FTIR spectrum of this compound using DFT calculations. The proposed B3LYP/6-311++G(d,p) level of theory provides a reliable method for predicting the vibrational modes of this molecule. By deconstructing the spectrum into contributions from the carboxylic acid, pyridine, and phenyl moieties, researchers can make confident assignments of both theoretical and experimental spectral bands.
The in silico spectrum is not merely a prediction; it is a powerful tool for analysis. It provides a baseline for interpreting experimental data, understanding the impact of substituents, and elucidating the complex vibrational couplings that define the molecule's unique spectral identity. This computational approach, when used in concert with empirical measurement, accelerates research and deepens our fundamental understanding of complex molecular systems.
References
- 2. This compound;103863-14-5 [abichem.com]
- 3. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C12H9NO2 | CID 2762933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Density Functional Theory Calculations and Infrared Spectral Analysis of Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Density function theory (DFT) calculated infrared absorption spectra for nitrosamines [ouci.dntb.gov.ua]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Resonance Raman enhancement of phenyl ring vibrational modes in phenyl iron complex of myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [2211.13684] Study of vibrational spectra of polycyclic aromatic hydrocarbons with phenyl side group [arxiv.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Phenylnicotinic Acid
Introduction
4-Phenylnicotinic acid, a molecule integrating a phenyl group with a nicotinic acid scaffold, presents a unique structural motif of interest in medicinal chemistry and materials science. Understanding its intrinsic chemical properties is paramount for its application and development. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of such novel compounds. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights for researchers, scientists, and drug development professionals. The fragmentation pathways discussed are predictive, based on established principles of mass spectrometry for aromatic carboxylic acids and pyridine derivatives.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic system.[1][2]
Predicted EI Fragmentation Pathway of this compound
The EI mass spectrum of this compound (molar mass: 199.21 g/mol ) is anticipated to exhibit a strong molecular ion peak (M⁺˙) at m/z 199. The primary fragmentation is expected to initiate from the carboxylic acid functional group, a common characteristic of aromatic acids.[1][3]
-
Loss of a Hydroxyl Radical (•OH): A primary and highly favorable fragmentation is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical. This generates a very stable acylium ion at m/z 182.[2]
-
Decarboxylation (Loss of •COOH or CO₂):
-
Loss of the entire carboxyl radical (•COOH) will produce a fragment at m/z 154.
-
Alternatively, the acylium ion at m/z 182 can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule to form the phenyl-pyridinium ion at m/z 154.
-
-
Fragmentation of the Phenyl-Pyridine Core: The fragment at m/z 154, representing the 4-phenylpyridine radical cation, can undergo further fragmentation. This may involve the cleavage of the bond between the two aromatic rings, although this is generally less favorable due to the strength of the C-C bond between two sp² hybridized carbons. More likely is the fragmentation of the pyridine ring itself.
-
Formation of the Phenyl Cation: Cleavage of the bond between the phenyl and pyridine rings can lead to the formation of a phenyl cation at m/z 77.
The following diagram illustrates the predicted EI fragmentation cascade:
Caption: Predicted EI fragmentation pathway of this compound.
Summary of Predicted EI Fragments
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 199 | Molecular Ion [M]⁺˙ | Ionization of this compound |
| 182 | [M - •OH]⁺ | Loss of a hydroxyl radical |
| 154 | [M - •COOH]⁺ or [M - •OH - CO]⁺ | Loss of a carboxyl radical or sequential loss of •OH and CO |
| 77 | [C₆H₅]⁺ | Cleavage of the phenyl-pyridine bond |
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Technique
ESI is a soft ionization method that typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules with minimal in-source fragmentation.[4][5] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions through collision-induced dissociation (CID).
Predicted ESI-MS/MS Fragmentation of this compound
In positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 200. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 198 would be observed. The CID of these precursor ions will likely follow pathways characteristic of aromatic carboxylic acids.
Positive Ion Mode ([M+H]⁺, m/z 200):
-
Loss of Water (H₂O): A common fragmentation pathway for protonated carboxylic acids is the neutral loss of water, leading to the formation of an acylium ion at m/z 182.
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 182 can further lose a molecule of carbon monoxide, resulting in a fragment at m/z 154.
Negative Ion Mode ([M-H]⁻, m/z 198):
-
Decarboxylation (Loss of CO₂): The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide, which would produce a highly stable carbanion at m/z 154.[4]
The predicted ESI-MS/MS fragmentation pathways are depicted below:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Summary of Predicted ESI-MS/MS Fragments
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| Positive | 200 | 182 | H₂O |
| Positive | 200 | 154 | H₂O, CO |
| Negative | 198 | 154 | CO₂ |
Experimental Protocol: Acquiring Mass Spectra of this compound
To validate the predicted fragmentation patterns, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Caption: Recommended experimental workflow for MS analysis.
Conclusion
The mass spectrometric analysis of this compound is predicted to yield informative fragmentation patterns under both EI and ESI conditions. EI is expected to produce a rich spectrum detailing the core structure, while ESI-MS/MS will likely show characteristic losses from the protonated or deprotonated molecule. The insights provided in this guide serve as a robust starting point for the empirical analysis and structural confirmation of this compound and its analogs, facilitating further research and development in its designated fields.
References
Methodological & Application
Purification of 4-Phenylnicotinic Acid by Column Chromatography: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive framework for the purification of 4-phenylnicotinic acid using silica gel column chromatography. This compound, a heterocyclic aromatic carboxylic acid, presents unique purification challenges due to its polar nature and amphoteric properties. This document outlines the fundamental principles, a detailed experimental protocol, and critical considerations for achieving high purity. The methodology leverages a normal-phase chromatographic approach with a modified mobile phase to ensure efficient separation from common synthetic impurities. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a bifunctional molecule incorporating both a pyridine ring and a carboxylic acid moiety. This structural motif is of significant interest in medicinal chemistry and materials science. The pyridine nitrogen provides a basic center, while the carboxylic acid is acidic, rendering the molecule amphoteric. The phenyl substituent introduces hydrophobicity, influencing the molecule's overall polarity and solubility.
The purification of such polar, ionizable compounds by column chromatography requires careful consideration of the stationary and mobile phases to achieve effective separation and symmetrical peak shapes. A primary challenge in the chromatography of carboxylic acids is the tendency for peak tailing due to strong interactions with the polar stationary phase and potential ionization. This guide details a robust methodology to mitigate these issues, leading to the isolation of high-purity this compound.
Principles of Separation
The purification strategy is based on normal-phase column chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[1] The separation of this compound from potential impurities, such as unreacted starting materials or non-polar byproducts, is governed by the differential partitioning of these compounds between the stationary and mobile phases.
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to its high surface area and the presence of surface silanol groups (Si-OH).[2] These silanol groups are acidic and can interact with polar functional groups, such as the carboxylic acid and the pyridine nitrogen of the target molecule, through hydrogen bonding.
Mobile Phase: A mixture of a non-polar and a more polar organic solvent is employed as the eluent. The polarity of the mobile phase is a critical parameter that controls the retention of the compounds on the column. A less polar mobile phase will result in stronger retention of polar compounds, while a more polar mobile phase will accelerate their elution.[2]
Suppression of Ionization: A key aspect of this protocol is the addition of a small amount of a weak acid, such as acetic acid or formic acid, to the mobile phase. Carboxylic acids can exist in both their protonated (R-COOH) and deprotonated (R-COO⁻) forms. The deprotonated form is highly polar and interacts very strongly with the silica gel, leading to significant peak tailing. By acidifying the mobile phase, the equilibrium is shifted towards the less polar, protonated form, which has a more favorable interaction profile with the stationary phase, resulting in improved peak shape and resolution.[3]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing a successful purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₉NO₂ | [4] |
| Molecular Weight | 199.21 g/mol | [4] |
| Appearance | White to light-yellow crystalline powder (typical) | [4] |
| Boiling Point | 353.7 °C at 760 mmHg | N/A |
| pKa (estimated) | ~3-5 | [4] |
| Solubility | Generally soluble in polar organic solvents like methanol and ethanol. Limited solubility in non-polar solvents like hexane. Solubility in solvents of intermediate polarity like ethyl acetate and dichloromethane will depend on the specific conditions. | [6] |
Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[3]
-
Hexane (or heptane)
-
Ethyl acetate
-
Methanol
-
Acetic acid (glacial)
-
Glass chromatography column
-
Compressed air or nitrogen source (for flash chromatography)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1), with the addition of 0.5-1% acetic acid.
-
The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column. A general rule is to use a silica gel weight that is 50-100 times the weight of the crude sample.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[7]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the crude material onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and removing the solvent under reduced pressure.
-
Carefully apply the sample solution or the dry-loaded silica gel to the top of the column.
-
Drain the solvent until the sample is fully adsorbed onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution process by opening the stopcock and applying gentle pressure with compressed air or nitrogen if performing flash chromatography.
-
Start with a less polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid) and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product by appropriate analytical techniques (e.g., NMR, HPLC, melting point).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Insufficient acidification of the mobile phase. | Increase the concentration of acetic or formic acid in the mobile phase to 1-2%. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A shallower gradient or isocratic elution with the optimal solvent mixture may improve resolution. |
| Compound Not Eluting | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or add a small amount of methanol). |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the column is packed evenly without air bubbles. Never let the solvent level drop below the top of the silica gel. |
Safety Precautions
-
Perform all procedures in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are flammable and may be toxic.
-
Silica gel is a fine powder and should not be inhaled.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound by silica gel column chromatography. The key to a successful separation lies in the careful selection of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby minimizing peak tailing and improving resolution. By following this detailed guide, researchers can consistently obtain high-purity this compound for their downstream applications.
References
Application Notes and Protocols for the Purification of 4-Phenylnicotinic Acid via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 4-Phenylnicotinic acid using recrystallization. Recognizing the limited availability of specific solubility data for this compound in peer-reviewed literature, this guide emphasizes a first-principles approach. It equips researchers with the foundational knowledge and a systematic workflow to empirically determine an optimal solvent system. The protocols detailed herein are designed to be a self-validating framework, ensuring both high purity and recovery of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the purification of aromatic carboxylic acids.
Introduction and Theoretical Foundation
This compound is an aromatic carboxylic acid derivative of nicotinic acid (Vitamin B3). The introduction of a phenyl group onto the pyridine ring significantly alters the molecule's polarity and, consequently, its solubility characteristics compared to its parent compound. Recrystallization remains the most powerful and cost-effective technique for the purification of solid organic compounds. The fundamental principle of recrystallization is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).
Due to the absence of extensive published solubility data for this compound, a preliminary solvent screening is not just recommended, but essential for a successful purification. This document provides a detailed protocol for this screening process, followed by a comprehensive guide to the recrystallization procedure itself.
Potential Impurities in this compound Synthesis
The effectiveness of a purification strategy is enhanced by an understanding of the potential impurities. Depending on the synthetic route employed to produce this compound, common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Isomers: Positional isomers of this compound.
-
Degradation Products: Resulting from harsh reaction or workup conditions.[2]
A well-chosen recrystallization solvent will effectively separate this compound from these contaminants.
Safety and Handling Precautions
This compound, as an organic acid, should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Ingestion: May be harmful if swallowed.
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Experimental Workflow: A Two-Phase Approach
The purification of this compound is best approached in two distinct phases: Solvent Screening and Bulk Recrystallization.
Figure 1: A two-phase workflow for the purification of this compound.
Phase 1: Protocol for Solvent Screening
The goal of this phase is to identify a suitable solvent or solvent pair for the recrystallization of this compound.
Rationale for Solvent Selection
Based on the structure of this compound (an aromatic carboxylic acid), a range of solvents with varying polarities should be tested. The parent compound, nicotinic acid, shows good solubility in polar protic solvents like ethanol and water, and very high solubility in highly polar aprotic solvents like DMSO.[5][6] The addition of the non-polar phenyl group will likely increase its solubility in less polar organic solvents.
Recommended Solvents for Screening
The following table provides a list of candidate solvents, ordered by decreasing polarity, that should be evaluated.
| Solvent | Type | Boiling Point (°C) | Rationale |
| Water | Polar Protic | 100 | Good solvent for nicotinic acid; may work for the phenyl derivative, potentially as part of a mixed system.[7] |
| Ethanol (95%) | Polar Protic | 78 | Often a good choice for aromatic acids; miscible with water for mixed-solvent systems. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, with a slightly higher boiling point. |
| Acetone | Polar Aprotic | 56 | Good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Moderately Polar Aprotic | 77 | A common recrystallization solvent. |
| Toluene | Non-polar Aromatic | 111 | "Like-dissolves-like" principle suggests potential solubility due to the phenyl group. |
| Heptane/Hexane | Non-polar Aliphatic | 98 / 69 | Likely to be a poor solvent; useful as an anti-solvent in a mixed-solvent system. |
Step-by-Step Protocol for Solvent Screening
-
Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude this compound.
-
Room Temperature Solubility: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) and agitate at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.
-
Hot Solubility: If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely at its boiling point.
-
Cooling and Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.
-
Ice Bath Cooling: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observation and Selection: Evaluate the quality and quantity of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.
Figure 2: Decision logic for selecting a recrystallization solvent.
Phase 2: Protocol for Bulk Recrystallization
Once an optimal solvent or solvent pair has been identified, proceed with the bulk purification.
Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent in small portions while heating the flask on a hot plate with magnetic stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (Norit), typically 1-2% of the solute's weight. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Mixed-Solvent Recrystallization Protocol
This method is used when no single solvent is ideal. It requires two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the single-solvent protocol.
Assessment of Purity
The purity of the recrystallized this compound should be assessed by:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.
-
Spectroscopy: NMR and IR spectroscopy can confirm the structure and identify any remaining impurities.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystals Form: This is often due to using too much solvent. Try to evaporate some of the solvent and cool again. If that fails, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.
References
- 1. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. arctomsci.com [arctomsci.com]
- 4. 4-PHENYLPYRIDINE-2-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-フェニルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: 4-Phenylnicotinic Acid as a Versatile Building Block in Modern Synthesis
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Phenylnicotinic acid, a pivotal heterocyclic building block. We will delve into its fundamental properties, explore its synthetic utility, and provide detailed, field-proven protocols for its synthesis and subsequent derivatization. The focus is on practical application, emphasizing the rationale behind methodological choices to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, the strategic selection of starting materials is paramount.[1] this compound (also known as 4-phenylpyridine-3-carboxylic acid) has emerged as a valuable scaffold due to its unique combination of three distinct functional and structural motifs:
-
A Pyridine Core: This nitrogen-containing heterocycle is a common feature in pharmacologically active compounds. The nitrogen atom acts as a hydrogen bond acceptor, influences the molecule's pKa, and provides a site for potential N-alkylation or N-oxidation.
-
A Carboxylic Acid Group: Positioned at the 3-position, this group is a versatile synthetic handle. It can be readily converted into a wide array of functional groups, including amides, esters, and alcohols, making it an ideal anchor point for constructing libraries of derivatives.
-
A Phenyl Substituent: The phenyl group at the 4-position adds steric bulk and lipophilicity, which can be crucial for modulating a molecule's interaction with biological targets. It also presents a site for further functionalization via electrophilic aromatic substitution if required.
This trifecta of features makes this compound and its derivatives potent building blocks in the development of novel therapeutics, particularly in the areas of anti-inflammatory and analgesic agents.[2][3]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of any chemical building block.
| Property | Value | Source |
| CAS Number | 103863-14-5 | [] |
| Molecular Formula | C₁₂H₉NO₂ | [] |
| Molecular Weight | 199.21 g/mol | [] |
| Appearance | Off-white to light yellow crystalline powder | [] |
| Melting Point | >300 °C | [] |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | - |
Storage and Safety:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly closed when not in use.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling. Avoid inhalation of dust.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
While this compound is a valuable starting material, it is itself most efficiently synthesized via modern cross-coupling methodologies. The Suzuki-Miyaura reaction is the preeminent choice for this transformation, offering high yields, excellent functional group tolerance, and commercially available starting materials.[5][6] This reaction forges the key C-C bond between the pyridine core and the phenyl ring.
The fundamental catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Biological Screening of 4-Phenylnicotinic Acid
Introduction: Unveiling the Therapeutic Potential of 4-Phenylnicotinic Acid
This compound, a derivative of nicotinic acid (Niacin, Vitamin B3), belongs to a class of compounds with significant therapeutic interest. Nicotinic acid itself is a well-established lipid-lowering agent, and its derivatives are being explored for a wide range of pharmacological activities, including anti-inflammatory, vasodilatory, and antimicrobial effects.[1][2] The phenyl substitution on the nicotinic acid scaffold presents an intriguing modification that could alter its biological activity, potency, and selectivity.
The primary mechanism for the lipid-modifying effects of nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).[3] This receptor is highly expressed in adipocytes and immune cells.[4][5] In adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent reduction of lipolysis. Furthermore, emerging evidence suggests that nicotinic acid and its derivatives can exert anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory cytokine production.[6] Another key enzyme in lipid metabolism that could be a target is diacylglycerol O-acyltransferase 2 (DGAT2), which plays a crucial role in triglyceride synthesis.[7][8]
This comprehensive guide provides a detailed framework for the in vitro biological screening of this compound. It is designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's activity across a panel of relevant biological targets. The protocols herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility.
Proposed Screening Cascade for this compound
A logical and efficient screening cascade is essential for characterizing the biological profile of a novel compound. The following workflow is proposed for this compound, starting with its primary expected target and progressing to secondary and safety-related assays.
Caption: Proposed workflow for the in vitro screening of this compound.
I. Primary Target Engagement: GPR109A Receptor Activation
The initial and most critical step is to determine if this compound acts as an agonist for the GPR109A receptor. Since GPR109A is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels.[1]
A. GPR109A Functional Assay: cAMP Measurement
This assay quantifies the ability of this compound to inhibit forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.
Principle: Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. A Gαi-coupled receptor agonist, like nicotinic acid, will counteract this effect by inhibiting adenylyl cyclase, resulting in a dose-dependent decrease in cAMP levels. This change in cAMP can be measured using various methods, such as competitive immunoassays employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen technology.[9][10][11]
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Assay Medium: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Reference Agonist: Nicotinic acid.
-
Stimulant: Forskolin.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF from Cisbio, AlphaScreen from Revvity).
-
Plate Reader: Capable of detecting the specific signal from the chosen cAMP assay kit.
Protocol:
-
Cell Plating: Seed the GPR109A-expressing cells into a 384-well white opaque plate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist (nicotinic acid) in the assay medium.
-
Agonist Treatment: Add the diluted compounds to the cells and incubate for 30 minutes at room temperature.
-
Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells except the negative control and incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.[12]
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound. Determine the EC50 value by fitting the data to a four-parameter logistic curve.
| Parameter | Description |
| Cell Line | CHO-K1 or HEK293 cells stably transfected with human GPR109A. |
| Assay Format | 384-well plate, homogeneous assay. |
| Detection Method | TR-FRET or AlphaScreen. |
| Primary Readout | Decrease in cAMP levels. |
| Key Controls | * Negative Control: Cells with no forskolin or test compound. * Positive Control: Cells with forskolin only. * Reference Control: Cells with forskolin and a known GPR109A agonist (nicotinic acid). |
| Data Analysis | EC50 determination from a dose-response curve. |
II. Secondary Target Engagement: Enzyme Inhibition Assays
Based on the known pharmacology of nicotinic acid derivatives, this compound may also interact with key enzymes involved in lipid metabolism and inflammation.
A. Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of DGAT2, which is crucial for triglyceride synthesis.
Principle: DGAT2 catalyzes the formation of triglycerides from diacylglycerol and a long-chain fatty acyl-CoA. A non-radioactive, fluorescent-based assay can be employed where a fluorescently labeled acyl-CoA substrate is used. The formation of the fluorescent triglyceride product is then quantified after separation by thin-layer chromatography (TLC).[13]
Materials:
-
Enzyme Source: Microsomes from cells overexpressing human DGAT2 (e.g., Sf9 or HEK293 cells).
-
Substrates: 1,2-Dioleoyl-sn-glycerol (diacylglycerol) and NBD-palmitoyl-CoA (fluorescent fatty acyl-CoA).
-
Assay Buffer: 250 mM sucrose, 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Reference Inhibitor: A known DGAT2 inhibitor.
-
TLC Plates: Silica gel plates.
-
Developing Solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Fluorescence Imager: To visualize and quantify the fluorescent spots on the TLC plate.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DGAT2-containing microsomes, and various concentrations of this compound or the reference inhibitor. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add the substrates (diacylglycerol and NBD-palmitoyl-CoA) to start the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding a chloroform:methanol (2:1, v/v) solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.
-
TLC Separation: Spot the extracted lipids onto a silica gel TLC plate and develop the plate in the developing solvent.
-
Detection and Quantification: Visualize the fluorescent triglyceride product using a fluorescence imager and quantify the spot intensity.
-
Data Analysis: Calculate the percent inhibition of DGAT2 activity for each compound concentration and determine the IC50 value.
B. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay evaluates the potential of 4-Phenylnicotinc acid to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX can be measured using a fluorometric probe that detects the production of PGH2.[13][14]
Materials:
-
Enzyme: Recombinant human COX-2.
-
Substrate: Arachidonic acid.
-
Cofactor: Heme.
-
Fluorometric Probe: e.g., Amplex™ Red.
-
Assay Buffer: Tris-HCl buffer, pH 8.0.
-
Test Compound: this compound.
-
Reference Inhibitor: Celecoxib or another selective COX-2 inhibitor.
-
Fluorescence Plate Reader: With appropriate excitation and emission filters (e.g., Ex/Em = 535/590 nm).[15]
Protocol:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, and test compounds in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound or the reference inhibitor.[16]
-
Incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a fluorescence plate reader.[13]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
| Assay | Enzyme Source | Substrate(s) | Detection Method | Primary Readout |
| DGAT2 Inhibition | Microsomes from DGAT2-overexpressing cells | Diacylglycerol, NBD-palmitoyl-CoA | Fluorescence (TLC) | IC50 |
| COX-2 Inhibition | Recombinant human COX-2 | Arachidonic acid | Fluorometric | IC50 |
III. Cellular Phenotypic Assays: Anti-inflammatory Activity
To assess the functional consequences of potential target engagement in a cellular context, assays measuring anti-inflammatory effects are crucial.
A. Cytokine Release Assay (TNF-α and IL-6)
This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages, leading to the release of cytokines such as TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
Reference Compound: Dexamethasone.
-
ELISA Kits: Specific for murine or human TNF-α and IL-6.[17][18]
-
Absorbance Plate Reader.
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulation: Add LPS to the wells (at a final concentration of, for example, 100 ng/mL) and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in each sample. Calculate the percent inhibition of cytokine release and determine the IC50 value for this compound.
IV. General Safety Assessment: In Vitro Cytotoxicity
A fundamental step in early drug discovery is to assess the potential for a compound to cause cell death.
A. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
Materials:
-
Cell Line: A relevant cell line, such as HepG2 (human liver carcinoma), to assess potential hepatotoxicity, or the cell lines used in the primary assays.
-
Cell Culture Medium.
-
Test Compound: this compound.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
Absorbance Plate Reader.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 (50% cytotoxic concentration) value.
V. Assay Validation and Data Interpretation
For all assays, adherence to established validation principles is paramount to ensure the reliability and reproducibility of the data. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, should be considered.[1][6]
Caption: Key parameters for biological assay validation.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
VI. Safety Precautions
Researchers should handle this compound with appropriate safety measures. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed.
Conclusion
The in vitro screening cascade outlined in these application notes provides a robust and scientifically sound approach to characterizing the biological activity of this compound. By systematically evaluating its effects on GPR109A, key metabolic and inflammatory enzymes, and overall cell health, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This foundational data is critical for guiding further preclinical development and ultimately, for translating promising scientific discoveries into novel therapeutics.
References
- 1. jordilabs.com [jordilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
Application Notes and Protocols: Anti-inflammatory Activity Testing of 4-Phenylnicotinic Acid
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of signaling pathways and a diverse array of pro-inflammatory molecules. Key players in this process include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. Additionally, transcription factors such as Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway play a central role in orchestrating the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines.[1][2][3][4]
Nicotinic acid (niacin) and its derivatives have garnered significant interest for their diverse pharmacological activities. Some derivatives have been investigated for their potential anti-inflammatory properties.[5][6][7][8] 4-Phenylnicotinic acid, a derivative of nicotinic acid, presents a chemical scaffold with the potential for novel anti-inflammatory activity. A systematic evaluation of its effects on key inflammatory mediators and pathways is warranted to elucidate its therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of this compound. The protocols detailed herein outline a tiered approach, beginning with broad in vitro screening assays and progressing to more specific cell-based and in vivo models to characterize its mechanism of action.
Part 1: In Vitro Screening for Anti-inflammatory Potential
A preliminary assessment of the anti-inflammatory activity of this compound can be achieved through cost-effective and rapid in vitro assays. These initial screens provide valuable insights into the compound's general anti-inflammatory capacity.
Inhibition of Protein Denaturation Assay
Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[9][10] This assay assesses the ability of this compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA).[11][12]
Protocol:
-
Preparation of Reagents:
-
Prepare a 1% w/v solution of egg albumin or BSA in phosphate-buffered saline (PBS, pH 7.4).
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions in PBS.
-
Prepare a positive control solution of a known anti-inflammatory drug, such as Diclofenac sodium, at various concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 0.2 mL of the protein solution with 2.8 mL of PBS and 2 mL of the test compound solution (or standard/control).
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Red Blood Cell (RBC) Membrane Stabilization Assay
Principle: The stabilization of the RBC membrane is analogous to the stabilization of lysosomal membranes. Lysosomal enzymes released during inflammation can cause tissue damage. This assay evaluates the ability of this compound to protect RBCs from heat-induced hemolysis.[9][12]
Protocol:
-
Preparation of RBC Suspension:
-
Obtain fresh human or animal blood and centrifuge to separate the RBCs.
-
Wash the RBCs multiple times with isotonic saline.
-
Prepare a 10% v/v suspension of RBCs in isotonic saline.
-
-
Assay Procedure:
-
Mix 1 mL of the test compound solution (or standard/control) at various concentrations with 0.5 mL of the RBC suspension.
-
Incubate the mixture at 56°C for 30 minutes in a water bath.
-
Centrifuge the mixture to pellet the unlysed RBCs.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value.
-
Part 2: Cell-Based Assays for Mechanistic Insights
Following initial screening, cell-based assays are crucial for elucidating the specific molecular targets and pathways through which this compound exerts its anti-inflammatory effects. Macrophages, such as the RAW 264.7 cell line, are commonly used as they play a central role in the inflammatory response.[13][14]
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of various pro-inflammatory mediators.[15][16][17] This model is widely used to screen for anti-inflammatory compounds.
2.1.1 Measurement of Nitric Oxide (NO) Production
Principle: Inducible nitric oxide synthase (iNOS) is upregulated in macrophages upon stimulation with LPS, leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a common method for quantifying nitrite (a stable breakdown product of NO) in cell culture supernatants.[18][19][20]
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples and calculate the percentage inhibition of NO production.
-
2.1.2 Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by activated macrophages.[6] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in cell culture supernatants.[21][22][23][24][25]
Protocol:
-
Sample Collection:
-
Following the same cell culture and treatment protocol as for the NO assay, collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), and a substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of TNF-α and IL-6 in the samples and calculate the percentage inhibition of their production.
-
Cyclooxygenase (COX-2) Inhibition Assay
Principle: Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation and pain.[26] Various commercially available kits can be used to screen for COX-2 inhibitors.[27][28][29][30]
Protocol:
-
Assay Setup:
-
Utilize a commercial COX-2 inhibitor screening assay kit, which typically provides recombinant human COX-2, arachidonic acid (the substrate), and a detection system.
-
Follow the kit's protocol to set up the reactions with and without this compound at various concentrations.
-
-
Measurement:
-
The assay usually measures the production of prostaglandin H2 (PGH2) or a subsequent product, often through a colorimetric or fluorometric method.
-
-
Data Analysis:
-
Calculate the percentage inhibition of COX-2 activity and determine the IC50 value.
-
Investigation of Signaling Pathways
2.3.1 NF-κB Signaling Pathway
Principle: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1][31][32][33][34] Its activation involves the phosphorylation and degradation of its inhibitory protein, IκB, allowing NF-κB to translocate to the nucleus.
Workflow for Investigating NF-κB Inhibition:
Caption: Workflow for assessing the inhibitory effect of this compound on the NF-κB signaling pathway.
2.3.2 MAPK Signaling Pathway
Principle: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[2][4][35][36]
Workflow for Investigating MAPK Inhibition:
Caption: Workflow for evaluating the inhibitory effect of this compound on the MAPK signaling pathway.
Part 3: In Vivo Model of Acute Inflammation
To confirm the in vitro findings and assess the in vivo efficacy of this compound, a well-established animal model of acute inflammation is employed.
Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and reproducible model for evaluating the anti-inflammatory activity of novel compounds.[37][38][39][40][41] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema formation.
Protocol:
-
Animal Dosing:
-
Divide rodents (rats or mice) into groups: a vehicle control group, a positive control group (e.g., indomethacin), and several groups receiving different doses of this compound.
-
Administer the test compound or controls orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100
-
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Parameter | This compound (IC50) | Diclofenac Sodium (IC50) |
| Protein Denaturation | % Inhibition | [Insert Value] µg/mL | [Insert Value] µg/mL |
| RBC Membrane Stabilization | % Protection | [Insert Value] µg/mL | [Insert Value] µg/mL |
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration of this compound | % Inhibition |
| Nitric Oxide (NO) | [Conc. 1] | [Value] |
| [Conc. 2] | [Value] | |
| [Conc. 3] | [Value] | |
| TNF-α | [Conc. 1] | [Value] |
| [Conc. 2] | [Value] | |
| [Conc. 3] | [Value] | |
| IL-6 | [Conc. 1] | [Value] |
| [Conc. 2] | [Value] | |
| [Conc. 3] | [Value] |
Table 3: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | [Value] | - |
| Indomethacin | 10 | [Value] | [Value] |
| This compound | [Dose 1] | [Value] | [Value] |
| This compound | [Dose 2] | [Value] | [Value] |
| This compound | [Dose 3] | [Value] | [Value] |
Conclusion
This comprehensive set of protocols provides a robust framework for the systematic evaluation of the anti-inflammatory activity of this compound. By progressing from broad in vitro screening to more detailed cell-based mechanistic studies and in vivo validation, researchers can gain a thorough understanding of the compound's potential as a novel anti-inflammatory agent. The data generated from these assays will be critical for guiding further preclinical and clinical development.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LPS-induced macrophage inflammation: Significance and symbolism [wisdomlib.org]
- 15. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 23. novamedline.com [novamedline.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. caymanchem.com [caymanchem.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 31. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 32. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 36. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 37. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 38. creative-bioarray.com [creative-bioarray.com]
- 39. criver.com [criver.com]
- 40. researchgate.net [researchgate.net]
- 41. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity assay protocol for 4-Phenylnicotinic acid
An Application Guide and Protocol for Assessing the Cytotoxicity of 4-Phenylnicotinic Acid
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide and a detailed protocol for evaluating the cytotoxic potential of this compound. The protocol is centered around the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a reliable method for assessing cell metabolic activity as an indicator of cell viability.[1][2] This guide is designed for researchers in pharmacology, toxicology, and drug development, offering in-depth explanations of the principles, step-by-step procedures, data analysis, and critical considerations to ensure the generation of accurate and reproducible results.
Introduction to this compound and Cytotoxicity Testing
This compound is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its analogs have garnered significant interest in research due to a range of biological activities, including potential anti-inflammatory, antimicrobial, and cytotoxic effects against cancer cell lines.[3][4][5][6] Understanding the cytotoxic profile of a compound like this compound is a foundational step in drug discovery and chemical safety assessment.
Cytotoxicity assays are essential tools used to determine the concentration at which a substance exhibits toxicity to cells, leading to cell death or a reduction in cell proliferation.[7][8] This information is critical for establishing therapeutic windows and identifying potential toxic liabilities of new chemical entities. The MTT assay is a robust and frequently used method to measure these cytotoxic effects in vitro.[9][10]
Principle of the MTT Assay: A Measure of Metabolic Viability
The MTT assay is a quantitative colorimetric method that measures the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[9][11] The scientific integrity of this assay is grounded in the function of mitochondrial enzymes in living cells.
The Core Mechanism: The assay's principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[12][13] This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[1][14][15] Therefore, only viable cells with intact mitochondrial function can facilitate this reduction.[11][12] Dead cells lose this ability.[13]
The resulting purple formazan crystals are insoluble in aqueous culture medium.[14] To quantify the amount of formazan produced, a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the crystals, yielding a colored solution.[10][14] The intensity of this purple solution is directly proportional to the number of viable, metabolically active cells.[10][11] The absorbance of the solution is measured using a spectrophotometer (microplate reader), typically at a wavelength of 570 nm.[12][13][16]
Materials and Reagents
-
Test Compound: this compound (PubChem CID: 2762933)[17]
-
Cell Line: Choose a cell line relevant to the research question. For general toxicity screening, human fibroblast cell lines (e.g., MRC-5) or liver cancer cell lines (e.g., HepG2) are common choices.[18] Ensure the cell line is obtained from a reputable cell bank (e.g., ATCC) to guarantee identity and sterility.[19]
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile PBS.[10][13][15] Filter-sterilize and store at -20°C, protected from light.
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader with a 570 nm filter
-
Multichannel pipette
-
Inverted microscope
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, which is ideal for testing multiple concentrations and replicates.
Part A: Cell Seeding and Preparation
-
Cell Culture: Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency before use.[12]
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., with Trypan Blue) to ensure a healthy starting population (>95% viability).
-
Seeding into 96-Well Plate: Dilute the cell suspension to the optimal seeding density. This is a critical parameter that must be optimized for each cell line, but typical densities range from 1,000 to 100,000 cells per well.[12] Seed the cells in 100 µL of complete medium per well and incubate for 24 hours to allow for cell attachment and recovery.
Part B: Compound Treatment
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Nicotinic acid and its derivatives are generally soluble in DMSO.[20] The final DMSO concentration in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final test concentrations. A common approach is to prepare 2X working solutions.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared dilutions (or 50 µL of 2X solution to 50 µL of existing media) to the respective wells.
-
Set Up Controls:
-
Untreated Control: Wells containing cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the test dilutions (to ensure the solvent is not causing toxicity).
-
Positive Control: Wells containing cells treated with a known cytotoxic agent.
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.[13]
-
-
Incubation: Return the plate to the incubator for the desired exposure period (typically 24, 48, or 72 hours).
Part C: MTT Assay and Measurement
-
Add MTT Reagent: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[15][16]
-
Incubate for Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[15][16] During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.
-
Solubilize Formazan Crystals: Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][15]
-
Ensure Complete Dissolution: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure all formazan is completely dissolved.[13]
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to read the plate within 1 hour of adding the solubilization solution.[13]
Data Analysis and Interpretation
The goal of data analysis is to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
-
Background Subtraction: Subtract the average absorbance of the blank control wells (medium only) from all other absorbance readings.
-
Calculate Percentage Viability: Normalize the data to the untreated control. The viability of the cells is expressed as a percentage using the following formula:
% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100
-
Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the corresponding concentration of this compound (X-axis). It is standard practice to use a logarithmic scale for the concentration axis. The resulting graph is typically a sigmoidal (S-shaped) dose-response curve.[21][22]
-
Determine the IC₅₀ Value: The IC₅₀ is the concentration of the compound that results in a 50% reduction in cell viability.[21] This value can be determined from the fitted dose-response curve by identifying the concentration on the x-axis that corresponds to 50% on the y-axis.[21] This is most accurately done using a non-linear regression analysis in software such as GraphPad Prism or specialized Excel add-ins.[21][23]
Example Data Table
| This compound (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.213 | 97% |
| 10 | 1.050 | 84% |
| 25 | 0.825 | 66% |
| 50 | 0.613 | 49% |
| 100 | 0.300 | 24% |
| 200 | 0.113 | 9% |
| Calculated IC₅₀ | ~51 µM |
Key Considerations and Scientific Integrity
-
Assay Limitations: The MTT assay measures metabolic activity, not cell viability directly. Factors that alter a cell's metabolic rate without affecting its viability can confound the results.[12]
-
Compound Interference: Colored compounds or compounds that can reduce MTT non-enzymatically can interfere with the assay. Always run a control with the highest concentration of the test compound in cell-free medium to check for interference.
-
Cell Seeding Density: Using too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death unrelated to the compound's toxicity. Optimization is crucial.
-
Replicates and Reproducibility: Each concentration and control should be tested in triplicate at a minimum. The entire experiment should be repeated independently at least three times to ensure the results are reproducible.
Conclusion
This application note provides a robust and well-validated protocol for assessing the cytotoxicity of this compound using the MTT assay. By carefully following the outlined steps, paying close attention to controls, and performing rigorous data analysis, researchers can obtain reliable and reproducible IC₅₀ values. This data is fundamental for characterizing the toxicological profile of this compound and guiding its future development in preclinical research.
References
- 1. clyte.tech [clyte.tech]
- 2. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT Assay | AAT Bioquest [aatbio.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound | C12H9NO2 | CID 2762933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. clyte.tech [clyte.tech]
- 22. researchgate.net [researchgate.net]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Phenylnicotinic Acid
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Phenylnicotinic acid. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the rationale behind methodological choices, a step-by-step protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The developed method is suitable for the determination of this compound in the presence of its degradation products, making it a valuable tool for stability studies and quality control of bulk drug substance and formulated products.
Introduction
This compound, a derivative of nicotinic acid, is a molecule of interest in pharmaceutical research due to the diverse biological activities exhibited by nicotinic acid and its analogues.[3] The presence of a phenyl group attached to the pyridine ring can significantly influence its physicochemical properties and pharmacological effects.[3] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring its quality, safety, and efficacy throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4]
This application note addresses the need for a well-characterized HPLC method for this compound. The inherent challenge in analyzing aromatic carboxylic acids lies in achieving good peak shape and adequate retention on traditional reversed-phase columns, as these compounds can exhibit polar characteristics.[5] The method described herein has been systematically developed to overcome these challenges, providing excellent chromatographic performance. Furthermore, the method has been subjected to forced degradation studies to establish its stability-indicating capabilities, a critical requirement for regulatory submissions.[4][6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [][9] |
| Molecular Weight | 199.21 g/mol | [] |
| Appearance | White solid (predicted) | [10] |
| Boiling Point | 353.7°C at 760 mmHg | [] |
| Density | 1.241 g/cm³ | [] |
| Predicted XlogP | 2.0 | [9] |
| pKa | ~4-5 (estimated based on nicotinic acid and benzoic acid) |
The predicted XlogP suggests moderate hydrophobicity, making reversed-phase HPLC a suitable analytical approach. The acidic nature of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.
HPLC Method Development Strategy
The development of a robust HPLC method follows a logical progression of optimizing various chromatographic parameters. The workflow for this process is illustrated below.
Caption: HPLC Method Development Workflow.
Column Selection
The choice of the stationary phase is critical for achieving the desired selectivity and retention. For aromatic compounds like this compound, several interactions can be exploited.[11]
-
C18 Columns: These are the most common reversed-phase columns and provide good retention for moderately non-polar compounds. A high carbon load C18 column can enhance the retention of polar compounds.[12]
-
Phenyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[11][13] This can be particularly advantageous for separating aromatic isomers or related substances.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to reduce peak tailing for basic compounds and provide different selectivity.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, which can be beneficial for retaining and separating ionizable compounds like carboxylic acids.[5][14]
For this application, a Phenyl-Hexyl column was selected to leverage both hydrophobic and π-π interactions, providing a unique selectivity for the aromatic structure of this compound.
Mobile Phase Optimization
The mobile phase composition, particularly its pH and organic modifier content, has the most significant impact on the retention and selectivity of ionizable compounds.
-
pH: The pKa of the carboxylic acid group in this compound is estimated to be around 4-5. To ensure the compound is in its non-ionized (more retained) form and to achieve consistent retention, the mobile phase pH should be maintained at least 1.5-2 pH units below the pKa. A pH of 2.5-3.0 is therefore ideal.[15]
-
Buffer: A buffer is essential to control the mobile phase pH and ensure method robustness. A phosphate buffer is a common choice in this pH range.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at short wavelengths. Methanol can offer different selectivity and is known to promote π-π interactions with phenyl stationary phases.[11] A combination of both can also be explored to fine-tune selectivity.
-
Ion-Pairing Reagents: For highly polar or poorly retained acidic compounds, an ion-pairing reagent can be added to the mobile phase to form a neutral, more retained complex. However, for this compound, with its moderate hydrophobicity, this is likely unnecessary and would add complexity to the method.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Phenomenex Kinetex® 5 µm Phenyl-Hexyl 100 Å, 150 x 4.6 mm, or equivalent.
-
Chemicals: this compound reference standard, HPLC grade acetonitrile, HPLC grade methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium dihydrogen phosphate solution in high-purity water. Adjust the pH to 2.5 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex® 5 µm Phenyl-Hexyl 100 Å, 150 x 4.6 mm |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 2.5 with H₃PO₄B: Acetonitrile |
| Gradient Program | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][16][17]
Caption: ICH Q2(R1) Validation Parameters.
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a sample of this compound.[4][6][18] The goal is to achieve 5-20% degradation of the active ingredient.[6] The stressed samples were then analyzed to ensure that the degradation products were well-resolved from the parent peak.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of diluent and add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of diluent and add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of diluent and add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (254 nm) for 24 hours.
The results of the forced degradation studies should demonstrate that the peak for this compound is pure and that there is no co-elution with any of the degradation products.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined. An r² value of ≥ 0.999 is considered acceptable.[16]
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working concentration). The samples were prepared in triplicate and analyzed. The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL working standard solution were made on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was performed on a different day by a different analyst. The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
The system suitability parameters (tailing factor, theoretical plates, and %RSD of replicate injections) should remain within acceptable limits for all variations.
System Suitability
To ensure the continued performance of the HPLC system, a system suitability solution (100 µg/mL working standard) is injected five times before the start of each analytical run. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Conclusion
This application note presents a comprehensive, robust, and reliable stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method has been developed based on a sound understanding of the analyte's physicochemical properties and established chromatographic principles. The detailed protocol and the full validation strategy in accordance with ICH guidelines make this method suitable for routine quality control and stability testing in a regulated environment. The use of a Phenyl-Hexyl stationary phase provides a unique and advantageous selectivity for this aromatic carboxylic acid.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. helixchrom.com [helixchrom.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 10. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 11. phenomenex.com [phenomenex.com]
- 12. auroraprosci.com [auroraprosci.com]
- 13. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 15. iosrphr.org [iosrphr.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the In Vitro Evaluation of 4-Phenylnicotinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the in vitro characterization of 4-phenylnicotinic acid derivatives, a promising class of small molecules with therapeutic potential. Drawing from the established pharmacology of nicotinic acid (Niacin), which is known to exert its effects primarily through the G protein-coupled receptor GPR109A, this guide outlines a logical, multi-step testing cascade.[1][2] The protocols herein are designed to be self-validating, progressing from foundational cytotoxicity assessments to specific target engagement and functional signaling assays, and culminating in mechanistic studies of downstream cellular responses. The causality behind experimental choices is emphasized to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.
Introduction: The Scientific Rationale
Nicotinic acid derivatives have long been a subject of pharmacological interest, primarily due to their significant impact on lipid metabolism and cardiovascular health.[1][3] The discovery of the G protein-coupled receptor GPR109A as the specific receptor for nicotinic acid provided a clear molecular target to understand these effects.[1] Activation of this Gαi-coupled receptor in adipocytes inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) and subsequent suppression of lipolysis.[2]
The this compound scaffold represents a key modification of the core structure, offering new avenues for modulating potency, selectivity, and pharmacokinetic properties. Evaluating these novel derivatives requires a systematic approach to build a comprehensive pharmacological profile. The workflow presented here is designed to answer three fundamental questions in sequence:
-
Is the compound safe at the cellular level? (Cytotoxicity)
-
Does it interact with the intended target? (Target Engagement & Functional Activity)
-
What are the downstream consequences of this interaction? (Mechanism of Action)
This structured approach ensures that resources are focused on compounds with the most promising characteristics, facilitating efficient lead identification and optimization.[4]
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
Core Principle: Before investigating specific pharmacological activity, it is imperative to determine the concentration range over which a compound exhibits no general cytotoxic effects.[5][6] This initial screen identifies the therapeutic window and ensures that any observed activity in subsequent functional assays is not merely a consequence of cell death. The XTT assay is a robust colorimetric method for this purpose, offering a simplified workflow compared to the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step.[6][7]
Experimental Workflow: Cytotoxicity Screening
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylnicotinic Acid
Welcome to the technical support center for the synthesis of 4-phenylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts during their synthetic experiments. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of this compound
Q: My Suzuki-Miyaura coupling reaction for the synthesis of this compound resulted in a low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in the synthesis of this compound via Suzuki-Miyaura coupling can be attributed to several factors, primarily the formation of byproducts through side reactions. The most common culprits are protodeboronation of the phenylboronic acid and homocoupling of the starting materials.
-
Protodeboronation: This is a well-known side reaction where the boronic acid group is replaced by a proton, leading to the formation of benzene from phenylboronic acid.[1] This reaction is often catalyzed by residual acid or base and can be influenced by the reaction conditions. To minimize protodeboronation, ensure your reagents and solvents are pure and consider using boronic acid derivatives like MIDA boronates or organotrifluoroborates, which release the boronic acid slowly into the reaction mixture.[1]
-
Homocoupling: The formation of biphenyl (from the homocoupling of phenylboronic acid) and 3,3'-bipyridine (from the homocoupling of the 3-halopyridine) are common byproducts.[2][3][4][5] Homocoupling of the boronic acid is often promoted by the presence of molecular oxygen in the reaction mixture.[2][3][6] Therefore, it is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment.
-
Dehalogenation: The starting 3-halopyridine can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom, resulting in the formation of pyridine. This side reaction can be promoted by certain palladium catalysts and reaction conditions.[5]
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[7]
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Atmosphere | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). | To minimize oxygen-induced homocoupling of the boronic acid.[2][3][6] |
| Reagents | Use high-purity starting materials and anhydrous solvents. | To reduce side reactions like protodeboronation and hydrolysis.[1] |
| Base | The choice and amount of base are critical and can influence selectivity.[4] | The base activates the boronic acid for transmetalation.[4][8] |
| Catalyst | Use a high-quality palladium catalyst and consider phosphine-free catalysts to avoid ligand-derived impurities. | The catalyst's activity and stability are key to a successful reaction. |
| Temperature | Optimize the reaction temperature. | Higher temperatures can sometimes lead to increased byproduct formation. |
Issue 2: Identification of Unknown Impurities
Q: I have purified my this compound, but I still see unexpected peaks in my NMR/LC-MS. What are these impurities likely to be?
A: The presence of unexpected peaks after purification often points to byproducts that have similar physical properties to the desired product, making them difficult to separate. The most common byproducts in this compound synthesis are detailed below:
| Byproduct | Chemical Structure | Common Analytical Signature |
| Biphenyl | C₁₂H₁₀ | Signals in the aromatic region of the ¹H NMR spectrum, distinct from the product. Molecular ion peak at m/z 154 in MS. |
| Benzene | C₆H₆ | A sharp singlet in the aromatic region of the ¹H NMR spectrum. Highly volatile. |
| Pyridine | C₅H₅N | Characteristic aromatic signals in the ¹H NMR spectrum. |
| 3,3'-Bipyridine | C₁₀H₈N₂ | Complex aromatic signals in the ¹H NMR spectrum. Molecular ion peak at m/z 156 in MS. |
| Unreacted Phenylboronic Acid | C₆H₇BO₂ | Can be observed in NMR, but often removed during aqueous workup. |
| Unreacted 3-Halopyridine | C₅H₄N(Halogen) | Distinct aromatic signals in the ¹H NMR spectrum. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for this compound Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromonicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water) and a degassed aqueous solution of a base (e.g., Na₂CO₃, 2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for the desired time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[9][10][11]
Protocol 2: Analytical Identification of Byproducts by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the peaks corresponding to the expected mass of this compound and the potential byproducts listed in the table above.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Relationship of Common Byproducts to Starting Materials
Caption: Origin of byproducts from starting materials in the synthesis.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Phenylnicotinic Acid
Welcome to the technical support center for the synthesis of 4-phenylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and overcome common challenges.
Introduction to this compound Synthesis
This compound is a key structural motif in many biologically active compounds, making its efficient synthesis a critical aspect of pharmaceutical research. The most common and versatile methods for its synthesis involve palladium-catalyzed cross-coupling reactions, which form the carbon-carbon bond between the pyridine ring and the phenyl group. This guide will focus primarily on the widely used Suzuki-Miyaura coupling and briefly touch upon the Negishi coupling as a viable alternative.
Understanding the nuances of these reactions is paramount to achieving high yields and purity. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Common Synthesis Routes: An Overview
The formation of the C-C bond between the pyridine and phenyl rings is typically achieved through well-established cross-coupling methodologies. The choice of reaction often depends on the available starting materials, functional group tolerance, and desired scale.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group compatibility, and the commercial availability of a vast array of boronic acids.[1][2] The general scheme involves the coupling of a halonicotinic acid derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.
Negishi Coupling
The Negishi coupling offers a powerful alternative, particularly when dealing with substrates that are challenging for the Suzuki-Miyaura reaction.[3][4][5] This method employs organozinc reagents, which are generally more reactive than their boronic acid counterparts, often leading to faster reaction times.[6] However, a significant drawback is the moisture and air sensitivity of organozinc compounds, necessitating stricter anhydrous and oxygen-free reaction conditions.[3][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction is giving me a very low yield of this compound. What are the most likely causes and how can I improve it?
A: Low yield is a common frustration in cross-coupling reactions. Several factors, often interconnected, can be at play. A systematic approach to troubleshooting is key.
1. Catalyst Inactivity or Degradation:
-
Plausible Cause: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect for low yields. This can be caused by impurities in the starting materials or solvents, or by the presence of functional groups on the substrates that can poison the catalyst. For instance, unprotected primary amines can sometimes inhibit the catalyst.[7][8]
-
Recommended Action:
-
Catalyst Choice: Ensure you are using an appropriate catalyst. For heteroaryl couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[9] Consider using pre-catalysts that are more stable and generate the active Pd(0) species in situ.
-
Fresh Catalyst: Always use a fresh, high-quality catalyst. Older catalysts can be less active due to gradual decomposition.
-
Ligand Selection: The choice of phosphine ligand can significantly impact reactivity. For challenging couplings, consider more electron-rich and bulky ligands which can promote oxidative addition and stabilize the catalytic species.[7]
-
2. Inefficient Transmetalation:
-
Plausible Cause: The transfer of the phenyl group from the boronic acid to the palladium center (transmetalation) is a critical step that is highly dependent on the base and solvent.[2]
-
Recommended Action:
-
Base Selection: The choice of base is crucial. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.[8]
-
Solvent System: The solvent plays a significant role in solubilizing the reactants and the base. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used. The water is essential for activating the boronic acid for transmetalation.[10][11]
-
3. Incomplete Reaction:
-
Plausible Cause: The reaction may not have reached completion.
-
Recommended Action:
-
Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature.[12][13] However, be cautious as excessive heat can lead to catalyst decomposition and side reactions.
-
Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
4. Starting Material Quality:
-
Plausible Cause: Impurities in your starting materials (halonicotinic acid or phenylboronic acid) can interfere with the reaction.
-
Recommended Action:
-
Purification: Purify your starting materials if their quality is questionable. Recrystallization or column chromatography can remove detrimental impurities.
-
Boronic Acid Decomposition: Phenylboronic acids can undergo protodeboronation (loss of the boronic acid group). Use fresh or properly stored boronic acid.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust for heteroaryl couplings.[9] |
| Ligand | Buchwald-type phosphines (e.g., SPhos) | Can improve yields for challenging substrates.[1] |
| Base | Cs₂CO₃, K₃PO₄ | Stronger bases can facilitate transmetalation.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures are often necessary for boronic acid activation.[10] |
| Temperature | 80-110 °C | Balance between reaction rate and catalyst stability.[12] |
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?
A: The formation of byproducts is a common challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.
1. Homocoupling of Phenylboronic Acid:
-
Plausible Cause: This side reaction forms biphenyl from the coupling of two phenylboronic acid molecules. It is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.
-
Recommended Action:
-
Degassing: Thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst.[11]
-
Control Temperature: Avoid excessively high reaction temperatures.
-
2. Protodehalogenation/Protodeboronation:
-
Plausible Cause: This involves the replacement of the halogen on the nicotinic acid or the boronic acid group on the phenylboronic acid with a hydrogen atom. This can be caused by trace amounts of water or other protic sources in the reaction mixture.
-
Recommended Action:
-
Anhydrous Conditions: For sensitive substrates, using anhydrous solvents and reagents can be beneficial, although some water is often required for the Suzuki coupling itself.[13]
-
Base Choice: The choice of base can influence the extent of these side reactions.
-
3. Hydrolysis of Ester or Nitrile Groups:
-
Plausible Cause: If you are using an ester or nitrile derivative of 4-halonicotinic acid, the basic reaction conditions can lead to hydrolysis to the carboxylic acid or amide, respectively.[13]
-
Recommended Action:
-
Milder Base: Consider using a milder base like K₂CO₃ or even KF if your substrate is particularly sensitive.[2]
-
Reaction Time: Minimize the reaction time to reduce exposure to basic conditions once the desired product is formed.
-
Workflow for Minimizing Side Products
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Phenylnicotinic Acid
Welcome to the technical support center for 4-Phenylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of this compound in a direct question-and-answer format.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Probable Causes: This phenomenon, known as "oiling out," occurs when the solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice.[1] The primary reasons are:
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High Impurity Load: Significant amounts of impurities can depress the melting point of your product, causing it to separate as a supercooled liquid.
-
Solvent Mismatch: The boiling point of your chosen solvent may be higher than the melting point of the this compound-impurity mixture.
-
Rapid Cooling: Supersaturation is achieved too quickly, preventing the orderly molecular arrangement required for crystal nucleation.
Step-by-Step Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to lower the saturation point.
-
Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated with a glass wool pad. Rapid cooling in an ice bath should only be done after the solution has reached room temperature and crystallization has begun.[2]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[2]
-
Seeding: If you have a small amount of pure this compound, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystal growth.[2]
-
-
Change Solvents: If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or consider a multi-solvent (co-solvent) system.[2][3] For example, dissolve the compound in a minimal amount of a good, high-boiling solvent (like ethanol) and then slowly add a poor, lower-boiling solvent (like water or hexane) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
Q2: The purity of my this compound isn't improving after recrystallization. What should I do?
Probable Causes:
-
Inappropriate Solvent Choice: The impurities may have very similar solubility profiles to your target compound in the chosen solvent.[4]
-
Co-crystallization: The impurity is structurally similar enough to be incorporated into the crystal lattice of your product.
-
Overlooked Chemical Properties: You may not be leveraging the unique chemical handles of the molecule. This compound is amphoteric; it has both a basic pyridine nitrogen and a carboxylic acid group.
Step-by-Step Solutions:
-
Re-evaluate Solvent Selection: Consult a solvent polarity chart. If you used a polar solvent (e.g., ethanol), try a more non-polar solvent (e.g., toluene) or a mixed solvent system to alter the solubility dynamics. The ideal solvent dissolves the compound poorly at room temperature but very well at its boiling point, while impurities remain soluble at all temperatures.[4]
-
Perform an Acid-Base Extraction: This is often more effective than recrystallization for removing non-acidic or non-basic impurities. The carboxylic acid and pyridine moieties provide two distinct pKa handles that can be exploited for selective extraction. This technique separates compounds based on their chemical reactivity rather than just their solubility.[5]
-
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated at the carboxylic acid group and move into the aqueous layer as its sodium salt, leaving neutral organic impurities behind.
-
Separate the aqueous layer. It is good practice to re-extract the organic layer with fresh NaHCO₃ solution to maximize recovery.
-
Combine the aqueous layers and wash with fresh ethyl acetate to remove any trapped neutral impurities.
-
Slowly acidify the aqueous layer with 1M hydrochloric acid (HCl) while stirring, preferably in an ice bath. This compound will precipitate out as the pH drops below its pKa.
-
Collect the pure solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly.
-
-
-
Consider Chromatography: If impurities are very similar in structure and polarity, column chromatography is the next logical step.[6][7]
-
Workflow: Choosing the Right Purification Method
Caption: Decision tree for selecting a purification strategy.
-
Q3: My final product has a persistent yellow or brown color. How can I remove colored impurities?
Probable Causes: The color is likely due to highly conjugated, polar impurities or degradation products formed during the synthesis, often at elevated temperatures. A patent for purifying nicotinic acid specifically addresses the removal of yellow coloration.[8]
Step-by-Step Solutions:
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.
-
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude, colored this compound in the minimum amount of an appropriate hot recrystallization solvent.
-
Remove the solution from the heat source to prevent flashing boiling in the next step.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Adding too much will adsorb your product and reduce yield.
-
Gently swirl the flask and bring it back to a brief boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and fluted filter paper for best results.
-
Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.[1]
-
Collect the crystals by vacuum filtration.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification?
Understanding these properties is crucial for designing a rational purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₂H₉NO₂[9] | Used to calculate molarity and yields. |
| Molecular Weight | 199.21 g/mol [] | Essential for all quantitative work. |
| Appearance | Typically an off-white to white solid. | Deviation (e.g., yellow, brown) indicates impurities. |
| pKa (Carboxylic Acid) | Estimated ~4.2 - 4.8 | The acidic proton allows for deprotonation with weak bases (e.g., NaHCO₃) for acid-base extraction. |
| pKa (Pyridinium ion) | Estimated ~5.0 - 5.5[11] | The pyridine nitrogen can be protonated by strong acids, but is a weaker base than the carboxylate is an acid. This differential allows for selective acid-base manipulation. |
| Solubility | Generally soluble in polar organic solvents like DMSO and alcohols; sparingly soluble in water and non-polar solvents like hexanes.[12][13] | Guides the selection of solvents for recrystallization and chromatography. The phenyl group increases organosolubility compared to nicotinic acid. |
Q2: What are the most common impurities I should anticipate?
The impurities present will be highly dependent on the synthetic route employed. A common method is the Suzuki coupling between a 4-halopyridine-3-carboxylate and phenylboronic acid, followed by ester hydrolysis.
-
Starting Materials: Unreacted 4-halopyridine-3-carboxylate or phenylboronic acid.
-
Reaction Intermediates: The ester of this compound if hydrolysis is incomplete.
-
Side-Products: Biphenyl, formed from the homocoupling of phenylboronic acid.
-
Isomeric Impurities: Depending on the starting materials, other isomers of phenylnicotinic acid could be present.[14][15]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A combination of methods provides the most complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase (RP) C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid or formic acid) is a typical starting point.[16][17] Purity is determined by the area percentage of the main peak.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique for monitoring reaction progress and assessing the complexity of the crude mixture.[6][17] It is invaluable for developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure of the final product and for identifying impurities if they are present in sufficient quantity (>1-2%). It can also be used to detect residual solvents.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and the range to broaden.[2]
-
Workflow: Analytical Assessment of Purity
Caption: A typical analytical workflow for purity assessment.
-
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Khan Academy [khanacademy.org]
- 7. columbia.edu [columbia.edu]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 11. library.gwu.edu [library.gwu.edu]
- 12. refp.cohlife.org [refp.cohlife.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 6-PHENYLNICOTINIC ACID | 29051-44-3 [chemicalbook.com]
- 16. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ptfarm.pl [ptfarm.pl]
Preventing decomposition of 4-Phenylnicotinic acid during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-phenylnicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As your dedicated Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this synthesis and prevent the decomposition of your target molecule.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents a unique set of challenges. The electron-deficient nature of the pyridine ring and the presence of the carboxylic acid functionality can lead to side reactions and product decomposition, resulting in low yields and purification difficulties. This guide will provide a systematic approach to understanding and mitigating these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of this compound in Suzuki-Miyaura Coupling
You've set up your Suzuki-Miyaura coupling of 4-chloronicotinic acid (or its bromo-analogue) with phenylboronic acid, but the reaction is sluggish or fails to produce the desired product.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The Pd(0) active species may not be forming or is being deactivated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1] | Ensure rigorous degassing of all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[2] |
| Poor Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient pyridines, a suitable electron-rich and bulky ligand is often necessary to promote oxidative addition and reductive elimination. | Consider using Buchwald ligands such as SPhos or XPhos, which are known to be effective for challenging Suzuki couplings.[3] |
| Inappropriate Base | The base is essential for activating the boronic acid for transmetalation.[4] However, a base that is too strong can lead to side reactions, while one that is too weak may not facilitate the reaction. | For couplings involving pyridine carboxylic acids, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often good choices.[1] The choice of base can significantly impact the yield. |
| Solvent System Issues | A mixed solvent system, typically an organic solvent with water, is often used to dissolve both the organic and inorganic reagents. An improper ratio can lead to poor solubility and hinder the reaction. | A common and effective solvent system is a mixture of 1,4-dioxane and water.[1] Toluene/water is another alternative. The ratio should be optimized for your specific substrates. |
| Protodeboronation of Phenylboronic Acid | Phenylboronic acid can react with water or other protic sources to be converted back to benzene, especially under basic conditions and at elevated temperatures. This is a common side reaction that consumes the boronic acid. | Use a slight excess (1.2-1.5 equivalents) of phenylboronic acid. To minimize this side reaction, you can also consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA esters.[2] |
Experimental Workflow: Optimizing Suzuki-Miyaura Coupling
Caption: A generalized workflow for optimizing the Suzuki-Miyaura coupling reaction for this compound synthesis.
Issue 2: Presence of Significant Impurities in the Crude Product
Your reaction has proceeded, but analysis of the crude product reveals the presence of significant impurities, complicating purification.
Common Impurities and Mitigation Strategies:
| Impurity | Origin | Identification | Prevention/Removal |
| Biphenyl | Homocoupling of phenylboronic acid, often promoted by the presence of oxygen.[2][5] | Can be identified by GC-MS or by comparing the 1H NMR spectrum to a known standard of biphenyl. | Rigorously degas the reaction mixture. Adding a mild reducing agent like potassium formate can help suppress this side reaction by minimizing the concentration of Pd(II) species that can promote homocoupling.[2] |
| Nicotinic Acid | Dehalogenation of the starting 4-halonicotinic acid. | Can be identified by LC-MS or by comparing the 1H NMR spectrum to a known standard of nicotinic acid. | This can be influenced by the catalyst and reaction conditions. Screening different ligands and ensuring an efficient coupling reaction can minimize this side reaction. |
| 4-Phenylnicotinamide | If synthesizing from 4-cyano-3-phenylpyridine, this is the product of incomplete nitrile hydrolysis. | Can be identified by the presence of amide N-H protons in the 1H NMR spectrum and a characteristic C=O stretch in the IR spectrum. | Ensure complete hydrolysis by using sufficiently harsh conditions (e.g., strong acid or base and elevated temperature) and extending the reaction time. |
Analytical Approach: Impurity Profiling by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction progress and identifying impurities.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 254 nm.
This method will typically elute the more polar nicotinic acid first, followed by this compound, and then the less polar biphenyl. The amide impurity will have a retention time between nicotinic acid and the final product.
Issue 3: Product Decomposition During Reaction or Workup
You've successfully synthesized this compound, but you suspect it's decomposing, leading to a lower than expected yield of pure product.
Primary Decomposition Pathway: Decarboxylation
The most significant decomposition pathway for this compound, especially at elevated temperatures, is decarboxylation to form 4-phenylpyridine.
Caption: Thermal decarboxylation of this compound.
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating during the reaction and workup. For Suzuki-Miyaura couplings, aim for the lowest temperature that provides a reasonable reaction rate, typically in the range of 80-100 °C.
-
Purification Conditions: During purification, avoid prolonged heating. If using recrystallization, dissolve the crude product in a minimal amount of hot solvent and allow it to cool promptly. For column chromatography, use a solvent system that allows for efficient elution without the need for heating.
-
Storage: Store the final product in a cool, dry, and dark place. For long-term storage, consider refrigeration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the decarboxylation of this compound?
Q2: How does the pH of the reaction mixture affect the stability of this compound?
Nicotinic acid and its derivatives are generally stable under a range of pH conditions at ambient temperature. However, at elevated temperatures, both strongly acidic and strongly basic conditions can potentially promote side reactions or degradation. For Suzuki-Miyaura couplings, a basic medium is required. It is important to neutralize the reaction mixture during workup to a pH where the product is least soluble (its isoelectric point) to maximize recovery and minimize potential degradation.
Q3: Can I use 4-chloronicotinic acid instead of 4-bromonicotinic acid for the Suzuki-Miyaura coupling?
Yes, 4-chloronicotinic acid can be used. However, aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[4] To achieve good yields with 4-chloronicotinic acid, you will likely need a more active catalyst system, which may involve a more electron-rich and bulky ligand (e.g., a Buchwald ligand) and potentially higher reaction temperatures.
Q4: What is the best way to purify crude this compound?
The most common methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent would be one in which the product is sparingly soluble at room temperature but readily soluble when hot, such as ethanol, isopropanol, or a mixture of ethanol and water.
-
Column Chromatography: For removing larger quantities of impurities or impurities with similar solubility profiles, column chromatography on silica gel is recommended. A typical eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To assess the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Phenylnicotinic Acid
Welcome to the technical support center for the crystallization of 4-Phenylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this molecule. Our approach is rooted in first principles of physical chemistry and extensive field experience to empower you to develop robust, scalable, and reproducible crystallization processes.
Part 1: Foundational Knowledge - Know Your Molecule
Successful crystallization begins with a thorough understanding of the molecule's physicochemical properties. This compound (4-PNA) is an aromatic carboxylic acid with a pyridine moiety, which dictates its behavior in various solvent systems.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₁₂H₉NO₂ | --- |
| Molecular Weight | 199.21 g/mol [][2] | Influences mass transfer and solubility calculations. |
| IUPAC Name | 4-phenylpyridine-3-carboxylic acid[] | --- |
| Boiling Point | 353.7°C at 760 mmHg[] | High boiling point suggests stability at elevated temperatures used for dissolution. |
| Melting Point | Isomers range from 243-260°C[3][4] | A key indicator of purity and lattice energy. A sharp melting point is desired. |
| Predicted pKa | Carboxylic Acid (COOH): ~3.5-4.5Pyridinium Ion (N-H⁺): ~4.5-5.5 | The molecule's charge state is highly pH-dependent. The proximity of the pKa values suggests that 4-PNA may exist as a zwitterion in aqueous solutions near neutral pH, significantly impacting solubility.[5][6] This is a critical parameter for pH-swing or reactive crystallization.[7] |
| Predicted Solubility | Low in non-polar solvents (e.g., hexane).Moderate to high in polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., alcohols, water at specific pH) solvents. | The phenyl group imparts hydrophobicity, while the carboxylic acid and pyridine nitrogen provide sites for hydrogen bonding. This dual nature is key to solvent/anti-solvent selection.[8] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common starting-point questions for developing a crystallization protocol for this compound.
Q1: How do I systematically select a solvent system for 4-PNA?
Answer: A systematic solvent screening is the most critical first step. The goal is to find a solvent (or solvent/anti-solvent pair) where 4-PNA has high solubility at an elevated temperature but low solubility at room temperature or below.[9]
Workflow for Solvent Selection
Caption: Workflow for systematic solvent screening.
Recommended Starting Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Esters: Ethyl Acetate (EtOAc)
-
Ethers: Tetrahydrofuran (THF), 2-Methyl-THF
-
Aprotic Polar: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[8]
-
Aqueous: Water (test at various pH values, e.g., pH 2, pH 7)[5]
Q2: What are the primary crystallization methods I should try for 4-PNA?
Answer: Based on the properties of 4-PNA, three methods are highly recommended as starting points.
-
Slow Cooling Crystallization: This is the most common and often most effective method.[10] It relies on the difference in solubility at high and low temperatures.
-
Anti-Solvent Addition: This technique is ideal when you have a "good" solvent that dissolves 4-PNA well at room temperature and a miscible "anti-solvent" in which it is insoluble.[7][11]
-
Vapor Diffusion: A gentle method excellent for growing high-quality single crystals for analysis. It involves slowly introducing an anti-solvent via the vapor phase into a solution of the compound.[10]
Part 3: Detailed Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This protocol assumes you have identified a suitable solvent (e.g., Isopropanol) from your screening.
-
Dissolution: In a clean vessel equipped with a stirrer, add 1.0 g of this compound. Add the minimum amount of isopropanol required to fully dissolve the solid at an elevated temperature (e.g., 60-70°C). Causality: Creating a saturated or slightly undersaturated solution at high temperature is the necessary starting point for supersaturation upon cooling.
-
Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-warmed filter to remove potential unwanted nucleation sites.[12] Trustworthiness: This step prevents crash precipitation on impurities, leading to a more controlled nucleation process and higher purity crystals.
-
Controlled Cooling: Reduce the temperature of the solution slowly. A rate of 10-20°C per hour is a good starting point. Slower cooling rates generally produce larger, more well-defined crystals.
-
Seeding (Optional): Once the solution appears faintly cloudy (the metastable zone limit), adding a few microcrystals of pure 4-PNA can induce nucleation and control the final crystal form.[12]
-
Maturation/Digestion: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours (2-12 h). Causality: This "aging" period allows the system to reach equilibrium, often improving crystal perfection and purity through Ostwald ripening.
-
Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold anti-solvent (e.g., hexane) to remove residual mother liquor. Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
This protocol is suitable if 4-PNA is highly soluble in a solvent like THF at room temperature. Hexane is a common anti-solvent.
-
Dissolution: Dissolve 1.0 g of 4-PNA in the minimum required volume of THF at room temperature to create a clear, concentrated solution.
-
Controlled Addition: While stirring the solution, slowly add hexane (the anti-solvent) dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. If it oils out, add a small amount of THF to redissolve and add the anti-solvent more slowly or at a slightly elevated temperature.
-
Crystal Growth: Once nucleation is established, continue the slow addition of the anti-solvent to drive more material out of solution.
-
Maturation & Isolation: Allow the slurry to stir for 1-2 hours, then isolate and dry the product as described in Protocol 1.
Part 4: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization issues.
Problem: My crystallization yields an oil or an amorphous solid instead of crystals.
-
Causality: This occurs when the level of supersaturation is too high, causing the solute to phase-separate as a liquid (oiling out) before it has time to organize into a crystal lattice. This is common for molecules with conformational flexibility or when cooling is too rapid.
-
Diagnostic: Observe the solution as it cools. If you see liquid droplets forming on the vessel walls or the solution becomes a thick, non-crystalline mass, you are likely oiling out.
-
Solutions:
-
Reduce Supersaturation Rate: The most direct solution. Use a slower cooling rate, a more dilute starting solution, or add your anti-solvent much more slowly.[9]
-
Increase Crystallization Temperature: Oiling out is more common at lower temperatures. Try to perform the crystallization at a higher temperature where the molecule has more thermal energy to arrange itself correctly.
-
Change Solvent System: A different solvent may disfavor the oil phase. Try a more viscous solvent or one that has a stronger specific interaction (e.g., hydrogen bonding) with 4-PNA.
-
Problem: I'm getting very fine needles or thin plates that are difficult to filter and dry.
-
Causality: Crystal habit is determined by the relative growth rates of different crystal faces. Needles or plates form when growth along one axis is much faster than along others. This is often a result of high supersaturation or strong solvent interactions with specific crystal faces.
-
Diagnostic: Visual inspection or simple microscopy will confirm the needle-like or plate-like morphology. These solids typically result in a high-volume, low-density filter cake that traps a lot of mother liquor.
-
Solutions:
-
Lower Supersaturation: As with oiling out, slowing down the crystallization process is the first step. Slower growth allows for more uniform development of all crystal faces.
-
Change Solvent: This is the most powerful tool for habit modification. The solvent can selectively adsorb to certain faces, inhibiting their growth and allowing other faces to catch up, resulting in more equant (block-like) crystals. For 4-PNA, switching from an alcohol (protic) to a ketone (aprotic) could significantly alter the habit.
-
Use Additives: Introducing a small amount of a structurally related impurity or a designed "tailor-made" additive can block growth on specific faces, dramatically changing the crystal shape.
-
Problem: My crystallization process gives inconsistent yields and purity, and sometimes a different solid form.
-
Causality: This points to a lack of process control and the potential for polymorphism or solvate/hydrate formation.[13] Polymorphs are different crystal structures of the same molecule, which can have different solubilities and stabilities. Solvates are crystals that incorporate solvent molecules into their lattice.
-
Diagnostic:
-
Powder X-Ray Diffraction (PXRD): This is the definitive tool for identifying different crystal forms. Different polymorphs will give different diffraction patterns.[11]
-
Differential Scanning Calorimetry (DSC): Can detect different melting points or desolvation events associated with different forms.
-
Thermogravimetric Analysis (TGA): Can quantify the amount of solvent in a solvate.
-
-
Solutions:
-
Strict Process Control: Ensure that cooling rates, stirring speeds, solvent ratios, and hold times are identical for every batch. Scale-up issues are often failures of solid-form control.[13]
-
Characterize Your Solid: Identify the solid form you are producing. Once you have a "target" polymorph, you can use seeding with that form in subsequent crystallizations to ensure it is the one that nucleates and grows.
-
Control Water Content: For organic solvents, even trace amounts of water can lead to the formation of hydrates. Consider using anhydrous solvents if hydrate formation is suspected.
-
References
- 2. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. 10177-12-5 5-PHENYLNICOTINIC ACID 5-PHENYLNICOTINIC ACID - CAS Database [chemnet.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
- 13. tianmingpharm.com [tianmingpharm.com]
Common impurities in 4-phenylnicotinic acid synthesis and their removal
Welcome to the technical support center for the synthesis and purification of 4-phenylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to impurities during their synthetic work. We will explore the origins of common impurities associated with prevalent synthetic methods and provide detailed, field-proven troubleshooting protocols to address them.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses the most common high-level questions regarding impurities in this compound synthesis.
Q1: What are the most common synthetic routes to this compound, and what impurities are associated with them?
A1: The most prevalent and scalable methods for synthesizing the 4-arylpyridine scaffold are transition-metal-catalyzed cross-coupling reactions. Each has a characteristic impurity profile.
-
Suzuki-Miyaura Coupling: This is the workhorse reaction, typically coupling a 4-halonicotinic acid derivative (e.g., 4-chloronicotinic acid or its ester) with phenylboronic acid using a palladium catalyst.[1][2]
-
Common Impurities:
-
Unreacted Starting Materials: Residual 4-halonicotinic acid and phenylboronic acid.
-
Homocoupled Byproduct: Biphenyl, formed from the coupling of two phenylboronic acid molecules.
-
Dehalogenated Starting Material: Nicotinic acid, resulting from the reduction of the 4-halonicotinic acid.
-
Ligand-Derived Impurities: Phenylated byproducts can arise from the degradation or side-reactions of phosphine-based ligands (e.g., triphenylphosphine) used with the palladium catalyst.[3][4]
-
-
-
Negishi Coupling: This method involves the coupling of a 4-halonicotinic acid derivative with an organozinc reagent (e.g., phenylzinc chloride).[5][6]
-
Common Impurities:
-
Unreacted Starting Materials: Similar to the Suzuki reaction.
-
Protonated Organometallic Reagent: Benzene, formed if the organozinc reagent is quenched by trace water or protic solvents.
-
Homocoupled Byproduct: Biphenyl.
-
-
-
Hantzsch Pyridine Synthesis: While less direct for this specific target, variations of the Hantzsch synthesis can produce substituted pyridines.[7][8][9] This multi-component reaction involves condensing an aldehyde, a β-ketoester, and a nitrogen source.[7]
-
Common Impurities:
-
Incompletely Oxidized Dihydropyridine: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[7][10] Incomplete oxidation is a common source of impurities.
-
Side-Products: Due to the complexity of this multi-component reaction, various side-products from intermediate self-condensation or alternative reaction pathways can form.[9][11]
-
-
The following diagram illustrates the primary Suzuki-Miyaura pathway and the genesis of key impurities.
Caption: Suzuki coupling pathway and major impurity sources.
Q2: How do I identify which impurities are present in my crude product?
A2: A multi-technique analytical approach is essential for robust impurity profiling.[12][13]
-
Thin Layer Chromatography (TLC): A quick and inexpensive first-pass technique. By co-spotting your crude product against the starting materials, you can quickly visualize unreacted components. Different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can help resolve the product from various impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A well-developed HPLC method can separate and quantify the main product and impurities with high resolution.[14] Relative retention times (RRT) can be established for known impurities.
-
Mass Spectrometry (MS), especially LC-MS: This provides the molecular weight of each component separated by the LC. This is invaluable for identifying unknown byproducts, such as homocoupled species (biphenyl) or ligand-derived impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can reveal the presence of major impurities. Characteristic signals for starting materials or symmetrical byproducts like biphenyl are often easily identifiable. For full characterization of unknown impurities, isolation followed by comprehensive NMR analysis is required.[15]
Part 2: Troubleshooting Guide - Removal of Specific Impurities
This section provides detailed, step-by-step protocols for addressing specific impurity-related issues.
Issue 1: Presence of Unreacted Starting Materials and Non-Polar Byproducts (e.g., Biphenyl)
Q: My crude product contains significant amounts of unreacted phenylboronic acid and the homocoupled biphenyl byproduct. How can I remove these efficiently?
A: This is a classic purification challenge that is best solved using an acid-base extraction. This technique leverages the acidic nature of your carboxylic acid product to separate it from neutral organic impurities. [16]
Causality: this compound has an acidic carboxylic acid group (-COOH). When treated with a mild aqueous base (e.g., sodium bicarbonate), it deprotonates to form a water-soluble carboxylate salt. Neutral impurities like biphenyl and any unreacted starting materials that are not strongly acidic will remain in the organic phase. This differential solubility is the basis for the separation.
-
Dissolution: Dissolve the crude solid product in a suitable organic solvent in which both the product and impurities are soluble. Ethyl acetate (EtOAc) or Dichloromethane (DCM) are common choices. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely. The deprotonated 4-phenylnicotinate salt will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM, check densities).
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean beaker or flask.
-
Back-Extraction (Optional but Recommended): To recover any product that may have remained in the organic layer, add a fresh portion of saturated NaHCO₃ solution (approx. 1/2 the original volume) to the separatory funnel, shake, and combine this second aqueous extract with the first.
-
Wash Organic Impurities: Discard the organic layer containing the neutral impurities. Add a fresh portion of the organic solvent (e.g., EtOAc) to the combined aqueous extracts in the separatory funnel. Shake gently. This step washes away any neutral impurities that were physically trapped in the aqueous layer. Discard the organic wash.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring. You will observe gas evolution (CO₂) and the formation of a precipitate as the pH drops and the protonated, water-insoluble this compound crashes out. Continue adding acid until the pH is ~2-3 (check with pH paper).
-
Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.[18]
-
Drying: Dry the purified product under vacuum to a constant weight.
The following diagram illustrates the logic of this purification workflow.
Caption: Workflow for purification by acid-base extraction.
Issue 2: Persistent Colored Impurities or Low Purity After Initial Workup
Q: After my initial workup, the product is off-color (e.g., yellow or tan) and HPLC analysis shows several minor impurities remain. What is the next step?
A: Recrystallization is the gold-standard technique for removing small amounts of impurities that are incorporated into the crystal lattice of a solid product. [19][20] The principle relies on finding a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[17] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off hot).
Causality: Crystal formation is a highly selective process. As a hot, saturated solution cools, the solubility of the desired compound decreases, and molecules begin to arrange themselves into a structured crystal lattice. Foreign molecules (impurities) that do not fit well into this lattice tend to remain in the surrounding solvent.[19] Slow cooling is critical to allow for the formation of large, pure crystals.[21]
-
Solvent Selection: The choice of solvent is critical. Based on the polarity of this compound, suitable solvents and solvent systems include ethanol, isopropanol, or mixtures like ethanol/water or dioxane/water. Perform small-scale solubility tests to find the ideal solvent.[19]
-
Good Solvent: Dissolves the compound when hot but not when cold.
-
Poor Solvent: Does not dissolve the compound even when hot.
-
Solvent Pair: A good solvent and a poor solvent that are miscible. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point), after which a few drops of the "good" solvent are added to redissolve the solid.
-
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimum amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves.[21] Adding excess solvent will significantly reduce your final yield.[19]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip). The charcoal adsorbs colored impurities.[22] Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[21]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure crystals.[19] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Rinse the crystals with a minimum amount of ice-cold recrystallization solvent to wash away the impurity-laden mother liquor.[19]
-
Drying: Dry the pure, crystalline product under vacuum. Assess purity by HPLC and melting point determination.
| Problem Encountered | Probable Cause | Solution |
| No crystals form on cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[21] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Using a solvent with a lower boiling point may be necessary. |
| Very low recovery/yield. | Too much solvent was used; the product has significant solubility even at low temperatures; crystals were washed with too much cold solvent. | Optimize the solvent volume to the minimum required for hot dissolution. Ensure cooling is thorough (ice bath). Use the absolute minimum volume of ice-cold solvent for washing.[19] |
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. rsc.org [rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Suzuki Coupling of 4-Chloronicotinic Acid with Phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-chloronicotinic acid with phenylboronic acid. This specific transformation is a valuable tool for synthesizing 4-phenylnicotinic acid derivatives, which are key building blocks in medicinal chemistry. However, it presents a unique set of challenges that require careful optimization.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design more effective experiments.
Core Concepts: Understanding the Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, celebrated for its functional group tolerance and reliability.[1] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Phenylnicotinic Acid Isomers for Researchers and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Drug Design and the Promise of Nicotinic Acid Analogs
In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule—its isomerism—is a paramount determinant of its biological function. Seemingly minor alterations in the placement of a functional group can dramatically impact a compound's therapeutic efficacy, target selectivity, and overall safety profile. This guide offers a detailed comparative analysis of the biological activities of the positional isomers of phenylnicotinic acid: the 2-, 3-, and 4-phenyl substituted forms.
Nicotinic acid, or niacin (vitamin B3), and its derivatives have long been utilized in clinical practice, primarily for their beneficial effects on lipid profiles.[1][2] A significant breakthrough in understanding their mechanism of action was the identification of the G protein-coupled receptor 109A (GPR109A) as their primary molecular target.[3][4] This discovery has catalyzed the exploration of novel nicotinic acid analogs with enhanced therapeutic properties and fewer side effects. Beyond their role in lipid metabolism, these compounds have demonstrated a broad spectrum of biological effects, including potent anti-inflammatory, analgesic, and antimicrobial activities.[5][6][7]
This technical guide will provide a comprehensive comparison of the known and predicted biological activities of the 4-, 3-, and 2-phenylnicotinic acid isomers. The primary focus will be on their potential as agonists of the GPR109A receptor and as modulators of inflammatory pathways. Crucially, we will furnish detailed, validated experimental protocols to empower researchers to conduct their own direct comparative investigations and to build upon the structure-activity relationship (SAR) hypotheses presented herein.
Comparative Biological Activities of Phenylnicotinic Acid Isomers: A Structure-Activity Relationship Perspective
While direct, head-to-head experimental comparisons of the 2-, 3-, and 4-phenylnicotinic acid isomers are not extensively documented in publicly available literature, we can leverage established principles of structure-activity relationships (SAR) and data from structurally related derivatives to infer their potential biological activities.
GPR109A Receptor Agonism
GPR109A is a Gi-protein coupled receptor predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[3] Activation of GPR109A by an agonist initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This cascade has significant downstream effects, including the inhibition of lipolysis in fat cells and the modulation of inflammatory responses in immune cells.[3][8]
The binding of nicotinic acid to GPR109A is a highly specific interaction governed by the formation of bonds with key amino acid residues within the receptor's binding pocket. The position of the phenyl substituent on the nicotinic acid core is anticipated to critically influence the molecule's conformation and its ability to optimally engage with these residues.
-
This compound: The phenyl group in the para-position (C4) of the pyridine ring may facilitate favorable hydrophobic or van der Waals interactions within a specific sub-pocket of the GPR109A receptor, potentially leading to strong agonistic activity. Indeed, other derivatives with substitutions at the 4-position have been reported to be potent GPR109A agonists.[9]
-
3-Phenylnicotinic Acid: With the phenyl group at the meta-position (C3), this isomer is the most direct analog of the endogenous ligand, nicotinic acid (pyridine-3-carboxylic acid). This structural similarity suggests that it is likely to be recognized by the receptor, though the bulky phenyl group may alter its binding affinity and efficacy compared to the parent molecule.
-
2-Phenylnicotinic Acid: The placement of a phenyl group at the ortho-position (C2) could introduce significant steric hindrance, potentially impeding the molecule's ability to dock effectively within the GPR109A binding site and thereby reducing its agonist activity. However, it is important to note that some 2-substituted nicotinic acid derivatives have demonstrated other significant biological activities, indicating that this substitution does not universally preclude interaction with biological targets.[5][10]
Hypothesized GPR109A Agonist Potency Ranking (based on SAR): this compound > 3-Phenylnicotinic Acid > 2-Phenylnicotinic Acid
This hypothesis is predicated on the assumption that the para-substitution allows for the most favorable orientation of the phenyl group for optimal receptor engagement, whereas the ortho-substitution may lead to steric clashes that are detrimental to binding.
Anti-inflammatory Potential
The anti-inflammatory properties of nicotinic acid and its derivatives are multifaceted. A primary mechanism involves the activation of GPR109A on immune cells, which can trigger signaling pathways that suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][11] Furthermore, certain nicotinic acid derivatives have been found to directly inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[12][13]
The isomeric position of the phenyl group is likely to differentially influence both GPR109A-dependent and -independent anti-inflammatory activities.
-
2-Phenylnicotinic Acid and its Derivatives: A growing body of evidence points to the significant analgesic and anti-inflammatory properties of 2-substituted phenyl derivatives of nicotinic acid.[5][10] Some of these compounds have been shown to effectively reduce the secretion of TNF-α and IL-6 in cellular models of inflammation.[10] Moreover, derivatives such as 2-phenoxynicotinic acid hydrazides have been identified as inhibitors of COX-1.[12]
-
This compound: Based on its hypothesized potency as a GPR109A agonist, this compound is predicted to exert substantial anti-inflammatory effects by modulating the function of immune cells.
-
3-Phenylnicotinic Acid: While less explored in the literature, as a close analog of nicotinic acid, the 3-phenyl isomer is also expected to possess anti-inflammatory capabilities, likely through similar mechanisms.
Comparative Anti-inflammatory Outlook: Without direct comparative data, a definitive ranking of the anti-inflammatory potency of these isomers is challenging. The documented activities of 2-phenylnicotinic acid derivatives make this isomer a strong candidate. However, the potential for potent GPR109A-mediated anti-inflammatory effects from the 4-phenyl isomer cannot be discounted.
Data Summary: Reported Biological Activities of Related Phenylnicotinic Acid Derivatives
The following table provides a synopsis of the experimentally determined biological activities of various derivatives related to the phenylnicotinic acid isomers. While these are not the parent compounds, their activities offer valuable clues into the potential of each isomeric class.
| Derivative Class | Isomer Type | Reported Biological Activity | Reference(s) |
| 2-Substituted Phenyl Derivatives of Nicotinic Acid | 2-Phenyl | Analgesic and anti-inflammatory; reduction of TNF-α and IL-6. | [5][10] |
| 2-Phenoxynicotinic Acid Hydrazides | 2-Phenyl | Analgesic and anti-inflammatory; COX-1 inhibition. | [12] |
| 2-Methyl-5-nitro-6-phenylnicotinohydrazide Derivatives | 2-Phenyl | Antibacterial activity. | [14] |
| 4-(Phenyl)thio-1H-pyrazole Derivatives | 4-Phenyl (analogue) | GPR109A agonists. | [9] |
| Nicotinic Acid-based 3,5-diphenylpyrazoles | 3-Phenyl (analogue) | Antihyperlipidemic activity. | [15] |
Experimental Protocols for a Definitive Comparative Analysis
To rigorously and definitively compare the biological activities of the 4-, 3-, and 2-phenylnicotinic acid isomers, a series of well-controlled in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for the key experiments required for this comparative evaluation.
GPR109A Activation Assay via cAMP Measurement
This assay quantifies the ability of the test compounds to activate GPR109A, which, through its coupling to Gi proteins, leads to a measurable decrease in intracellular cyclic AMP (cAMP) levels.
GPR109A Activation Assay Workflow
Caption: A schematic representation of the workflow for the GPR109A activation assay.
Detailed Methodology:
-
Cell Culture: Maintain a stable cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, that has been engineered to express the human GPR109A receptor.
-
Cell Seeding: Plate the cells in a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a series of dilutions for each of the 4-, 3-, and 2-phenylnicotinic acid isomers. A known GPR109A agonist, such as nicotinic acid, should be included as a positive control.
-
Compound Incubation: Aspirate the culture medium from the wells and add the prepared compound dilutions. Incubate the plate for a predetermined period (e.g., 30 minutes) at 37°C.
-
Stimulation of Adenylyl Cyclase: To amplify the signal, add forskolin to all wells (with the exception of the negative control) to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Cell Lysis and cAMP Quantification: Terminate the reaction and lyse the cells. The intracellular cAMP concentration is then quantified using a commercially available cAMP assay kit, which typically employs a competitive immunoassay format with a luminescent or fluorescent readout.
-
Data Analysis: Construct dose-response curves by plotting the measured cAMP concentration against the logarithm of the compound concentration. From these curves, the half-maximal effective concentration (EC50) for each isomer can be calculated.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This biochemical assay directly measures the ability of the test compounds to inhibit the enzymatic activity of COX-2.
COX-2 Inhibition Assay Workflow
Caption: A schematic representation of the workflow for the in vitro COX-2 inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare all necessary reagents, including the assay buffer, a solution of the heme cofactor, and a solution of purified, recombinant human COX-2 enzyme.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution to each well.
-
Addition of Inhibitors: Add serial dilutions of the 4-, 3-, and 2-phenylnicotinic acid isomers to the appropriate wells. A known COX-2 inhibitor, such as celecoxib, should be included as a positive control.
-
Pre-incubation: Pre-incubate the plate for a defined period to allow the test compounds to bind to the enzyme.
-
Initiation of the Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Termination of the Reaction: After a precise incubation time, stop the reaction, typically by the addition of a strong acid.
-
Quantification of Product: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a specific and sensitive ELISA kit.
-
Data Analysis: For each compound concentration, calculate the percentage of COX-2 inhibition relative to the uninhibited control. Plot these values to determine the half-maximal inhibitory concentration (IC50) for each isomer.
Quantification of TNF-α and IL-6 Production in Macrophages by ELISA
This cell-based assay evaluates the ability of the test compounds to suppress the production of the key pro-inflammatory cytokines, TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).
Cytokine Production Assay Workflow
Caption: A schematic representation of the workflow for the measurement of TNF-α and IL-6 production in macrophages.
Detailed Methodology:
-
Cell Culture: Culture a suitable macrophage cell line, such as the murine RAW 264.7 line, in the recommended growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and stabilize overnight.
-
Pre-treatment with Compounds: Pre-treat the cells with a range of concentrations of the 4-, 3-, and 2-phenylnicotinic acid isomers for a specified duration (e.g., 1 hour).
-
Stimulation with LPS: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: Incubate the plates for an appropriate time (e.g., 24 hours) to allow for the synthesis and secretion of cytokines.
-
Collection of Supernatants: Carefully collect the cell culture supernatants, which will contain the secreted cytokines.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using specific and validated ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values for each isomer.
Conclusion and Future Perspectives
The positional isomers of phenylnicotinic acid represent a fertile ground for the discovery of novel therapeutic agents with a wide array of potential biological activities. Although direct comparative experimental data is currently sparse, this guide has provided a robust framework for understanding their potential based on established SAR principles and the known activities of related derivatives. The detailed experimental protocols outlined herein provide a clear and actionable roadmap for researchers to undertake the necessary studies to fully elucidate the distinct biological activity profiles of 4-, 3-, and 2-phenylnicotinic acid. The results of such investigations will be invaluable in identifying promising lead compounds for the development of next-generation therapeutics for dyslipidemia, inflammatory disorders, and potentially a host of other human diseases.
References
- 1. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 4-Phenylnicotinic Acid and 5-Phenylnicotinic Acid: A Predictive and Investigative Approach
For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The substitution pattern of a functional group on a core scaffold can dramatically alter its pharmacological profile, transforming an agonist into an antagonist or redirecting its activity to an entirely different biological target. This guide provides an in-depth comparison of two such isomers: 4-phenylnicotinic acid and 5-phenylnicotinic acid.
While direct comparative studies on these specific molecules are not extensively available in the current literature, this guide will leverage established principles of structure-activity relationships (SAR) for their likely biological targets. We will present a predictive framework for their divergent biological activities and provide detailed experimental protocols to validate these hypotheses. This investigative approach is designed to empower researchers to systematically explore the pharmacological potential of these compounds.
Unveiling the Isomers: A Subtle Structural Shift with Profound Implications
This compound and 5-phenylnicotinic acid are structural isomers of nicotinic acid, a well-known B vitamin and therapeutic agent. They share the same molecular formula and a common nicotinic acid core, but differ in the position of the phenyl substituent on the pyridine ring. This seemingly minor positional change is hypothesized to significantly impact their interaction with biological macromolecules, leading to distinct pharmacological profiles.
Hypothesized Biological Activities: A Tale of Two Receptors
Based on the known pharmacology of nicotinic acid and its derivatives, we can postulate the primary biological targets for these isomers and predict their likely effects. Nicotinic acid itself is a potent agonist of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[1][2] This interaction is responsible for its lipid-lowering effects and the common side effect of flushing.[3][4] Furthermore, the nicotinic acid scaffold is a key component of ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission.[5]
5-Phenylnicotinic Acid: A Potential Nicotinic Acetylcholine Receptor Antagonist
There is compelling evidence to suggest that 5-phenylnicotinic acid and its derivatives are likely to act as antagonists at certain subtypes of nicotinic acetylcholine receptors (nAChRs). A study on 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues, which are structurally related to 5-phenylnicotinic acid, identified them as potent and selective antagonists of the α3β4 nAChR.[6][7] The lead compound in this study exhibited a high binding affinity, with a Ki of approximately 123 nM.[6]
The placement of the bulky phenyl group at the 5-position of the nicotinic acid ring likely hinders the conformational changes required for receptor activation, favoring a binding mode that blocks the receptor channel. This antagonistic activity could have significant implications for conditions where nAChR signaling is dysregulated.
This compound: A Putative GPR109A Modulator
The biological activity of this compound is less defined in the literature. However, based on structure-activity relationship studies of GPR109A agonists, we can hypothesize its potential interaction with this receptor. The binding pocket of GPR109A is known to be relatively constrained.[8][9] The position of the phenyl group at the 4-position may allow the molecule to fit within the binding pocket in a manner that either agonizes or antagonizes the receptor.
Given that nicotinic acid is an agonist, it is plausible that this compound could also act as an agonist, potentially with altered potency or efficacy. The phenyl group could engage in additional hydrophobic or pi-stacking interactions within the receptor, modulating its activity. Conversely, the steric bulk of the phenyl group at the 4-position might disrupt the key interactions necessary for receptor activation, leading to antagonistic activity.
Experimental Validation: A Roadmap for Comparison
To empirically determine and compare the biological activities of this compound and 5-phenylnicotinic acid, a series of well-defined in vitro assays are necessary. The following experimental workflows provide a comprehensive strategy for validating the hypothesized activities.
Experimental Workflow: GPR109A Activation Assay
This assay will determine if the phenylnicotinic acid isomers can activate the GPR109A receptor. A common method involves measuring the inhibition of cyclic AMP (cAMP) production in cells expressing the receptor.
Workflow for GPR109A cAMP Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR109A in appropriate media.
-
Cell Seeding: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound, 5-phenylnicotinic acid, and a known GPR109A agonist (e.g., nicotinic acid) in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes. c. Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase, except for the negative control wells. d. Incubate for a further 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Experimental Workflow: Nicotinic Acetylcholine Receptor Binding Assay
This competitive radioligand binding assay will determine the affinity of the phenylnicotinic acid isomers for a specific nAChR subtype, such as α3β4.
Workflow for nAChR Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α3β4).
-
Compound Preparation: Prepare serial dilutions of this compound, 5-phenylnicotinic acid, and a known nAChR ligand (e.g., nicotine or mecamylamine) in binding buffer.
-
Binding Assay: a. In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and the test compounds. b. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand). c. Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Predicted Signaling Pathways and Their Implications
The differential engagement of GPR109A and nAChRs by the two isomers would trigger distinct downstream signaling cascades.
5-Phenylnicotinic Acid: Antagonism of nAChR Signaling
As a predicted antagonist of nAChRs, 5-phenylnicotinic acid would block the influx of cations (Na⁺ and Ca²⁺) that normally occurs upon receptor activation by acetylcholine. This would inhibit the depolarization of the postsynaptic membrane and the subsequent activation of voltage-gated ion channels and intracellular signaling pathways.
References
- 1. Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 8. research.monash.edu [research.monash.edu]
- 9. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-Phenylnicotinic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of various 4-Phenylnicotinic acid analogs, drawing upon key experimental findings in the fields of oncology and inflammation. We will delve into the structure-activity relationships, mechanisms of action, and provide detailed protocols for evaluating the performance of these compounds. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds
Nicotinic acid (Niacin or Vitamin B3) and its derivatives have long been recognized for their diverse pharmacological activities.[1][2] Beyond its established role in treating dyslipidemia, the nicotinic acid scaffold has emerged as a versatile platform for the development of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders.[1][3] The introduction of a phenyl group at the 4-position of the nicotinic acid core has led to the discovery of analogs with potent and selective biological activities. This guide will focus on comparing the efficacy of these this compound analogs, providing a framework for future drug design and development.
The primary mechanism of action for many nicotinic acid derivatives involves the activation of the G protein-coupled receptor 109A (GPR109A).[4][5][6] However, recent research has also highlighted GPR109A-independent pathways, expanding the potential therapeutic applications of this class of compounds.[7]
Comparative Efficacy in Oncology
Recent studies have highlighted the potential of this compound analogs as potent anticancer agents. A key mechanism of action identified is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[8][9]
In Vitro Cytotoxicity Data
The cytotoxic potential of novel this compound analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a summary of IC50 values for promising analogs compared to standard chemotherapeutic agents.
| Compound | HCT-15 (Colon Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) |
| Analog 5c | 0.098 | 0.112 |
| Analog 5b | 0.134 | 0.245 |
| Sorafenib (Reference) | 0.088 | 0.091 |
| Doxorubicin (Reference) | 0.101 | 0.123 |
| Data compiled from a comparative analysis of nicotinic acid analogs.[8][9] |
Notably, Analog 5c demonstrates significant cytotoxic potential, with efficacy comparable to the established chemotherapeutic drug doxorubicin against HCT-15 and PC-3 cancer cell lines.[8][9]
Mechanism of Action: VEGFR-2 Inhibition
The anticancer activity of these analogs is strongly linked to their ability to inhibit VEGFR-2. Analog 5c, for instance, has shown promising VEGFR-2 inhibition with an IC50 of 0.068 µM.[9] This inhibition disrupts the downstream signaling cascade that promotes angiogenesis, thereby impeding tumor growth.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Caption: VEGFR-2 signaling pathway and inhibition point.
Comparative Efficacy in Inflammation
Derivatives of nicotinic acid have also demonstrated significant anti-inflammatory and analgesic properties.[3] The mechanism often involves the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
In Vivo Anti-inflammatory and Analgesic Activity
Studies on 2-substituted phenyl derivatives of nicotinic acid have shown promising results in animal models of inflammation and pain. The efficacy of these compounds is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.
| Compound | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Edema Inhibition) |
| Analog 4c | 75.8 | 68.2 |
| Analog 4a | 62.1 | 55.4 |
| Analog 4d | 68.5 | 61.8 |
| Mefenamic Acid (Reference) | 55.2 | 48.6 |
| Data from a study on nicotinic acid derivatives as analgesic and anti-inflammatory agents.[3] |
Analog 4c emerged as the most potent compound in this series, exhibiting superior analgesic and anti-inflammatory effects compared to the reference drug.
Mechanism of Action: Cytokine Inhibition
The anti-inflammatory effects of these analogs are attributed to their ability to reduce the serum levels of key pro-inflammatory cytokines.
Caption: Inhibition of pro-inflammatory cytokine production.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
VEGFR-2 Kinase Assay (Luminescence-based)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.
Principle: This assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compounds (this compound analogs)
-
Kinase-Glo® MAX Reagent (Promega)
-
White 96-well plates
-
Microplate reader capable of reading luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with nuclease-free water. DTT can be added to a final concentration of 1 mM.
-
Prepare Test Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare Master Mixture: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the diluted test compound to the "Test Wells".
-
Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.[10][11][12][13][14]
TNF-α and IL-6 Inhibition Assay (ELISA)
This protocol describes a method to measure the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test Compounds (this compound analogs)
-
TNF-α and IL-6 ELISA kits (e.g., from R&D Systems or eBioscience)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
ELISA:
-
Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with capture antibody, adding the supernatants, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve. Determine the percentage inhibition of cytokine production by the test compounds compared to the LPS-only control.[15][16][17][18][19]
Structure-Activity Relationship (SAR) Insights
The comparative data suggests several key structure-activity relationships for this compound analogs:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence biological activity. Electron-withdrawing or -donating groups can modulate the potency and selectivity of the analogs.[20][21]
-
Modifications of the Carboxylic Acid Group: The carboxylic acid moiety is often crucial for binding to target receptors like GPR109A. However, its modification into amides, esters, or other bioisosteres can lead to altered activity profiles and improved pharmacokinetic properties.[22]
-
Conformational Rigidity: Introducing conformational constraints into the molecule, for example, through cyclization, can enhance binding affinity and selectivity for the target protein.[23]
Conclusion and Future Directions
This compound analogs represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory therapies. The data presented in this guide highlights the importance of targeted chemical modifications to optimize efficacy and selectivity. Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a broader range of analogs to further elucidate the structural requirements for potent and selective activity.
-
In-depth Mechanistic Studies: Investigating the detailed molecular interactions with their targets to guide rational drug design.
-
Pharmacokinetic and In Vivo Efficacy Studies: Evaluating the drug-like properties and in vivo efficacy of the most promising lead compounds in relevant animal models.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the this compound scaffold.
References
- 1. benthamscience.com [benthamscience.com]
- 2. ijmra.ijpbms.com [ijmra.ijpbms.com]
- 3. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 15. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 19. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Phenylnicotinic Acid: Reproducibility and Practical Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of substituted nicotinic acid derivatives is a cornerstone for the discovery of novel therapeutics. Among these, 4-phenylnicotinic acid stands as a key building block and a significant scaffold in a variety of biologically active compounds. The reproducibility of its synthesis is paramount for consistent research outcomes and scalable production. This guide provides a comparative analysis of the most prevalent methods for synthesizing this compound, with a focus on their reproducibility, practical considerations, and supporting experimental data.
Introduction to this compound
This compound, a biphenyl derivative of nicotinic acid (Vitamin B3), possesses a unique structural motif that has garnered significant interest in drug discovery. Its derivatives have been explored for a range of therapeutic applications, underscoring the need for reliable and efficient synthetic routes. This guide will delve into the practicalities of two primary palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Negishi coupling—and explore the potential of multicomponent reactions as an alternative strategy.
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
The introduction of a phenyl group at the 4-position of the nicotinic acid ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a direct and modular approach, starting from a halogenated nicotinic acid derivative.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of carbon-carbon bonds between aryl partners, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2][3]
Reaction Principle:
The reaction couples an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[3] For the synthesis of this compound, this typically involves the coupling of a 4-halonicotinic acid (e.g., 4-chloronicotinic acid) with phenylboronic acid.
Experimental Workflow:
Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis of this compound.
Detailed Protocol (Adapted from similar transformations):
A robust protocol for the synthesis of aryl-nicotinic acid derivatives can be adapted for the 4-phenyl isomer.[4]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 4-chloronicotinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water. To this mixture, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.[5][6][7]
Reproducibility and Challenges:
While generally reliable, the reproducibility of the Suzuki-Miyaura coupling can be influenced by several factors:
-
Catalyst Activity: The choice of palladium catalyst and ligand is crucial. Catalyst deactivation can be an issue, and the use of pre-catalysts or careful handling under inert conditions is recommended.[8]
-
Base and Solvent: The selection of the base and solvent system can significantly impact the reaction rate and yield. Inadequate mixing or improper solvent ratios can lead to inconsistent results.
-
Purity of Reagents: The purity of the boronic acid is critical, as boronic acids can undergo degradation. It is advisable to use high-purity reagents or to test the quality of the boronic acid before use.
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the starting material are potential side reactions that can reduce the yield of the desired product.
The Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, utilizing organozinc reagents, which are generally more reactive than their organoboron counterparts.[1][9][10] This heightened reactivity can lead to faster reactions and can be advantageous for less reactive aryl chlorides.[9]
Reaction Principle:
This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex.[9] For the synthesis of this compound, this would entail the reaction of a 4-halonicotinic acid with a phenylzinc reagent.
Experimental Workflow:
Figure 2: General workflow for the Negishi coupling synthesis of this compound.
Detailed Protocol (General Procedure):
A general procedure for Negishi coupling can be outlined as follows[11][12]:
-
Organozinc Formation (if not commercially available): Prepare the phenylzinc halide by reacting a phenyl Grignard reagent or phenyllithium with zinc chloride in an anhydrous solvent like THF under an inert atmosphere.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the 4-halonicotinic acid and the palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.
-
Coupling Reaction: Slowly add the freshly prepared phenylzinc halide solution to the mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Reproducibility and Challenges:
The Negishi coupling, while powerful, presents its own set of challenges affecting reproducibility:
-
Moisture and Air Sensitivity: Organozinc reagents are highly sensitive to moisture and air, necessitating strict anhydrous and inert atmosphere techniques.[11] Failure to maintain these conditions is a common source of failed or low-yielding reactions.
-
Preparation of Organozinc Reagents: The preparation and titration of organozinc reagents can be inconsistent if not performed carefully, leading to variability in the effective stoichiometry of the coupling reaction.
-
Homocoupling: A common side reaction is the homocoupling of the organozinc reagent, which can be minimized by controlling the reaction temperature and the rate of addition.[9]
Multicomponent Reactions: A Convergent Approach
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an atom-economical and convergent alternative to traditional multi-step syntheses. While a direct, high-yielding three-component synthesis for this compound is not prominently reported, related methodologies for substituted pyridines exist and can be a source of inspiration for novel synthetic design.
One-pot three-component syntheses of various 4-arylpyridine derivatives have been described, often involving the condensation of an aldehyde, a β-ketoester, and an ammonia source, which is a variation of the Hantzsch pyridine synthesis.[13] Adapting such a strategy to directly yield this compound would require careful selection of starting materials that incorporate the desired carboxylic acid functionality or a precursor that can be easily converted.
Comparative Data Summary
The following table summarizes the key comparative aspects of the Suzuki-Miyaura and Negishi coupling methods for the synthesis of this compound.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Reagent Stability | Organoboron reagents are generally stable to air and moisture. | Organozinc reagents are sensitive to air and moisture.[11] |
| Reaction Conditions | Generally mild, often tolerant of aqueous conditions. | Requires strictly anhydrous and inert conditions.[11] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1] | High, but sensitive to acidic protons. |
| Reagent Availability | Wide variety of boronic acids are commercially available. | Fewer organozinc reagents are commercially available; often prepared in situ. |
| Key Reproducibility Factor | Purity and stability of the boronic acid; catalyst activity. | Strict exclusion of air and moisture; accurate preparation of the organozinc reagent. |
| Typical Yields | Moderate to excellent, but can be substrate-dependent. | Often high, especially for less reactive halides. |
Characterization of this compound
Independent of the synthetic route chosen, proper characterization of the final product is essential to confirm its identity and purity.
-
Molecular Formula: C₁₂H₉NO₂[14]
-
Molecular Weight: 199.21 g/mol [14]
-
Appearance: White to off-white solid.
-
Spectroscopic Data:
Conclusion and Recommendations
Both the Suzuki-Miyaura and Negishi couplings are viable and powerful methods for the synthesis of this compound, each with its own set of advantages and challenges that impact reproducibility.
-
For general laboratory use and for researchers prioritizing operational simplicity and reagent stability, the Suzuki-Miyaura coupling is often the preferred method. The wide availability of phenylboronic acid and the tolerance of the reaction to a broader range of conditions make it more accessible and often easier to reproduce.
-
The Negishi coupling is a valuable alternative, particularly when dealing with less reactive 4-halonicotinic acid derivatives or when higher reactivity is desired. However, its successful and reproducible implementation demands rigorous attention to anhydrous and inert reaction techniques.
The choice between these methods will ultimately depend on the specific expertise of the researcher, the available starting materials, and the scale of the synthesis. For all methods, careful optimization of reaction parameters and consistent purification procedures are critical for achieving reproducible, high-yielding syntheses of this compound. The exploration of novel multicomponent reactions remains an exciting avenue for future research, potentially offering even more efficient and convergent pathways to this important molecule.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification and Characterization of Colophony Extracted of Pinus elliottii (Engelm, var. elliottii) | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction [organic-chemistry.org]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Analytical Method Validation for 4-Phenylnicotinic Acid HPLC Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth technical comparison of analytical methods for the validation of 4-Phenylnicotinic acid analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection. Furthermore, it explores the comparative performance of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE) as viable alternatives.
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a comprehensive understanding of the analytical landscape for this compound. All protocols and data presented are grounded in established principles of analytical chemistry and guided by international regulatory standards.
The Critical Role of this compound Analysis
This compound, a derivative of nicotinic acid (Vitamin B3), serves as a key structural motif in various pharmacologically active compounds. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods used for its analysis is a regulatory requirement and a scientific necessity to guarantee that the data generated is reliable and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which forms the basis of the methodologies discussed herein.[1][2]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Method
HPLC with UV detection remains the most widely adopted technique for routine quality control of small molecule APIs due to its robustness, cost-effectiveness, and ease of use. This section details a comprehensive, validated HPLC-UV method for the analysis of this compound.
Physicochemical Properties and Chromatographic Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method. As a derivative of nicotinic acid with a phenyl substituent, it possesses both polar (carboxylic acid and pyridine ring) and non-polar (phenyl group) characteristics. This amphiphilic nature makes Reversed-Phase HPLC (RP-HPLC) an ideal separation technique. The pKa of the carboxylic acid group and the pyridine nitrogen will influence the retention and peak shape, making mobile phase pH a critical parameter to control.
Experimental Protocol: HPLC-UV Method for this compound
This protocol outlines a typical isocratic RP-HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the phenyl group of the analyte.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. A typical starting point would be a 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 260 nm. This wavelength is chosen based on the UV absorbance maximum of the phenylpyridine chromophore.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation According to ICH Q2(R1) Guidelines
The developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[1][2] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo sample and a spiked sample to ensure no interfering peaks are observed at the retention time of this compound.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The acceptance criterion for recovery is usually within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment. The acceptance criterion for precision is typically a Relative Standard Deviation (RSD) of ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase pH (± 0.2 units), mobile phase composition (± 2% organic), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
Expected Performance Data for the HPLC-UV Method
The following table summarizes the expected performance characteristics of the validated HPLC-UV method for this compound, based on typical results for similar aromatic carboxylic acids.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | System suitability parameters met | Complies |
Comparative Analysis: Alternative Methodologies
While HPLC-UV is a robust and widely used technique, certain applications may benefit from the enhanced capabilities of alternative methods such as UPLC-MS and Capillary Electrophoresis.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes smaller particle size columns (<2 µm), resulting in significantly faster analysis times and improved resolution compared to traditional HPLC. When coupled with a mass spectrometer, UPLC-MS provides unparalleled sensitivity and selectivity, making it ideal for the analysis of low-level impurities, degradation products, and for bioanalytical studies.
Caption: UPLC-MS workflow for this compound analysis.
-
Higher Sensitivity and Selectivity: The use of mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of analytes at much lower concentrations (pg/mL range) and with greater specificity than UV detection.
-
Faster Analysis Times: The efficiency of UPLC columns allows for run times of less than 5 minutes, significantly increasing sample throughput.
-
Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and characterization.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an applied electric field. It is a high-efficiency separation technique that requires minimal sample volume and solvent consumption, making it a "green" analytical technique. For charged analytes like this compound (which can exist as an anion at appropriate pH), CE offers a powerful alternative to liquid chromatography.
Caption: Capillary Electrophoresis workflow for this compound analysis.
-
High Separation Efficiency: CE can achieve very high theoretical plate numbers, leading to excellent resolution of complex mixtures.
-
Low Sample and Reagent Consumption: Injection volumes are in the nanoliter range, and the total buffer consumption per run is minimal.
-
Orthogonal Separation Mechanism: The separation in CE is based on different physicochemical principles than HPLC, making it a valuable tool for cross-validation and for analyzing samples that are challenging for HPLC.
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and the nature of the sample matrix. The following table provides a comparative overview of the performance of HPLC-UV, UPLC-MS, and Capillary Electrophoresis for the analysis of this compound.
| Parameter | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis |
| Principle | Partition chromatography | Partition chromatography with mass detection | Electrophoretic mobility |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL) | High (ng/mL) |
| Specificity | Good (retention time) | Excellent (mass-to-charge ratio) | Good (migration time) |
| Analysis Time | 10-20 min | 2-5 min | 5-15 min |
| Sample Throughput | Moderate | High | Moderate |
| Cost (Instrument) | Low | High | Moderate |
| Cost (Operational) | Low | High | Very Low |
| Robustness | High | Moderate | Moderate |
| Primary Application | Routine QC, content uniformity | Bioanalysis, impurity profiling | Orthogonal method, chiral separations |
Conclusion: Selecting the Appropriate Analytical Method
The validation of an analytical method for this compound is a critical step in ensuring the quality and reliability of pharmaceutical data.
-
HPLC-UV stands out as the method of choice for routine quality control applications due to its robustness, cost-effectiveness, and straightforward operation. The detailed protocol and validation strategy provided in this guide offer a solid foundation for its implementation.
-
UPLC-MS is the superior option when high sensitivity and specificity are paramount, particularly for bioanalytical studies, trace-level impurity analysis, and metabolite identification. The significant increase in sample throughput also makes it attractive for high-volume testing environments.
-
Capillary Electrophoresis provides a valuable orthogonal technique for method validation and for the analysis of complex samples where HPLC may fall short. Its low consumption of solvents and samples aligns with the principles of green chemistry.
Ultimately, the selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and available resources. By understanding the principles, advantages, and limitations of each method, researchers and scientists can make informed decisions to ensure the generation of high-quality, reliable, and defensible analytical data for this compound.
References
A Senior Application Scientist’s Guide to Cross-Validation of Biological Assay Results for 4-Phenylnicotinic Acid
Introduction: The Imperative for Rigorous Assay Cross-Validation
In drug discovery, the journey of a compound from a mere chemical structure to a potential therapeutic candidate is paved with data. The reliability of this data is paramount. 4-Phenylnicotinic acid, a derivative of nicotinic acid, is a compound of interest for its potential activity at the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a well-established therapeutic target for dyslipidemia and inflammation, with endogenous ligands including β-hydroxybutyrate and nicotinic acid (niacin).[1][3]
The activation of GPR109A does not trigger a single, linear response. Instead, it initiates a bifurcation of intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (Gαi), which suppresses adenylyl cyclase activity and reduces intracellular cyclic AMP (cAMP) levels.[3][4] Concurrently, GPR109A activation can also promote the recruitment of β-arrestin proteins, a G-protein-independent pathway that mediates receptor desensitization, internalization, and distinct downstream signaling events.[1][5]
A compound might preferentially activate one pathway over the other—a phenomenon known as "biased agonism."[6] Therefore, relying on a single assay readout can provide an incomplete or even misleading pharmacological profile. This guide presents a framework for the cross-validation of biological assays for this compound, ensuring a comprehensive and trustworthy characterization of its activity at GPR109A. Cross-validation is the process of comparing results across different analytical methods to confirm that a validated method produces consistent and reliable data.[7][8] Here, we will use two distinct functional assays, each interrogating a key branch of the GPR109A signalosome, to build a robust, multi-faceted understanding of the compound's biological effect.
Conceptual Framework: The Rationale for a Dual-Assay Approach
The core principle of our cross-validation strategy is to independently quantify the two primary signaling outputs of GPR109A activation. By comparing the dose-response relationship of this compound in both a G-protein-dependent and a β-arrestin-dependent assay, we can confirm its activity and uncover any potential signaling bias.
The Two Pillars of GPR109A Signaling
-
Gαi-Mediated Pathway: The direct consequence of Gαi activation is the inhibition of adenylyl cyclase, leading to a measurable decrease in intracellular cAMP. This is a robust, amplified signal that serves as a direct proxy for G-protein coupling.[9][10]
-
β-Arrestin Recruitment Pathway: This is a stoichiometric, non-amplified event where β-arrestin is recruited to the activated receptor.[5] Measuring this interaction provides a direct readout of a distinct signaling and regulatory cascade.[11][12]
A true agonist should elicit a response in both pathways. While the absolute potencies (IC₅₀ for cAMP inhibition, EC₅₀ for β-arrestin recruitment) may differ due to the distinct biology of each pathway, they are expected to be within a comparable range. A significant discrepancy in potency could indicate biased agonism, a critical insight for drug development.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 6. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Growing Interest in 4-Phenylnicotinic Acid Scaffolds
An In-Depth Technical Guide to the Synthesis and Biological Evaluation of 4-Phenylnicotinic Acid Analogs
This compound and its analogs represent a burgeoning class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This interest stems from their diverse biological activities, including potent anti-inflammatory and anticancer properties.[1][2] The core structure, featuring a phenyl group at the 4-position of a nicotinic acid backbone, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive comparison of synthetic strategies and biological evaluation methodologies for these promising compounds, tailored for researchers and professionals in drug discovery and development.
PART 1: Comparative Synthesis Strategies for this compound Analogs
The efficient synthesis of this compound analogs is crucial for exploring their therapeutic potential. Several synthetic routes have been developed, with the Suzuki-Miyaura cross-coupling reaction and variations of the Hantzsch pyridine synthesis being the most prominent.
Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[3][4] It has been widely applied to the synthesis of this compound analogs, typically involving the palladium-catalyzed coupling of a halogenated nicotinic acid derivative with an arylboronic acid.[3][5]
Advantages:
-
High Yields and Purity: This method consistently delivers high yields of the desired products with excellent purity.[5]
-
Versatility: A wide array of commercially available arylboronic acids allows for the synthesis of a diverse library of analogs.[3][5]
-
Mild Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups on both coupling partners.[3][5]
Causality Behind Experimental Choices: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical for the catalytic cycle. A base, commonly potassium phosphate (K₃PO₄), is essential for the transmetalation step.[4][6] Solvents like dimethylformamide (DMF) are often used due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures (typically 80-100 °C).[4]
Experimental Protocol: Solution-Phase Suzuki-Miyaura Coupling [4]
Objective: To synthesize 5-phenylnicotinic acid from 5-bromonicotinic acid and phenylboronic acid.
Materials:
-
5-bromonicotinic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF), degassed
-
Argon or Nitrogen gas
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and K₃PO₄ (3 equivalents).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Add degassed DMF via syringe.
-
Place the flask in a preheated oil bath at 80°C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-phenylnicotinic acid.
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction
The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that offers a straightforward route to dihydropyridines, which can then be oxidized to the corresponding pyridines.[7][8] While traditionally used for symmetrical pyridines, modifications allow for the synthesis of a range of nicotinic acid derivatives.[9][10][11]
Advantages:
-
One-Pot Synthesis: This reaction combines multiple starting materials in a single step, increasing efficiency.[8]
-
Atom Economy: As a multi-component reaction, it is generally more atom-economical than linear synthetic routes.[7]
-
Access to Dihydropyridine Intermediates: The initial product is a dihydropyridine, which can be of interest for certain biological applications.[7]
Causality Behind Experimental Choices: The reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.[7][8] The choice of aldehyde and β-ketoester determines the substitution pattern of the resulting pyridine ring. An oxidation step, often using an oxidizing agent like nitric acid or ferric chloride, is required to aromatize the dihydropyridine intermediate.[7][10]
PART 2: Comparative Biological Evaluation of this compound Analogs
The biological evaluation of this compound analogs is essential to determine their therapeutic potential. Key areas of investigation include their anti-inflammatory and anticancer activities.
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a priority.[12] Nicotinic acid derivatives have shown promise in this area.[2][13][14][15]
In Vitro Assays:
-
Nitric Oxide (NO) Production Assay: This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[13][16]
-
Cytokine Production Assays: Enzyme-linked immunosorbent assays (ELISAs) can quantify the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated immune cells.[2][17]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays determine the ability of the compounds to inhibit COX-1, COX-2, and LOX enzymes, which are crucial in the inflammatory cascade.[17][18]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay [13]
Objective: To evaluate the inhibitory effect of this compound analogs on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (this compound analogs)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Add Griess reagent to the supernatants and incubate at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Comparative Anti-inflammatory Activity Data:
| Compound | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| Analog A | 15.2 | 20.5 | 12.8 |
| Analog B | 8.7 | 12.1 | 7.5 |
| Analog C | 25.4 | 30.8 | 22.1 |
| Ibuprofen | 10.5 | 15.3 | 5.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Anticancer Activity Evaluation
The search for novel anticancer agents is a continuous effort in drug discovery.[19] Nicotinic acid derivatives have emerged as a promising class of compounds with potential anticancer activity.[1][20][21]
In Vitro Assays:
-
Cytotoxicity Assays: These assays, such as the MTT or CellTiter-Glo assay, measure the ability of the compounds to reduce the viability of cancer cell lines.[22][23]
-
Apoptosis Assays: Assays like the Caspase-Glo 3/7 assay can determine if the compounds induce programmed cell death in cancer cells.[22]
-
Cell Migration and Invasion Assays: The scratch wound assay is a common method to assess the ability of compounds to inhibit cancer cell migration.[22]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT) [13]
Objective: To determine the cytotoxic effects of this compound analogs on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Appropriate cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Anticancer Activity Data:
| Compound | MCF-7 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| Analog X | 5.8 | 7.2 | 10.1 |
| Analog Y | 12.3 | 15.6 | 18.4 |
| Analog Z | 2.1 | 3.5 | 4.9 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Visualization of a Key Signaling Pathway in Inflammation:
Caption: The canonical NF-κB signaling pathway in inflammation.[12]
Conclusion
This compound analogs represent a versatile and promising scaffold in drug discovery. The Suzuki-Miyaura coupling provides a robust and flexible synthetic route for generating diverse libraries of these compounds. Their biological evaluation through a battery of in vitro assays has revealed significant potential as both anti-inflammatory and anticancer agents. Further exploration of the structure-activity relationships of these analogs will be crucial in optimizing their therapeutic efficacy and advancing them toward clinical development.
References
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 15. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Agents | MDPI Books [mdpi.com]
- 20. benthamscience.com [benthamscience.com]
- 21. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmatest.com [pharmatest.com]
- 23. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
A Comparative Guide to the Anti-inflammatory Effects of Phenylnicotinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the modulation of inflammatory pathways through targeted small molecules remains a cornerstone of therapeutic development. Phenylnicotinic acids, a class of compounds characterized by a phenyl group attached to a nicotinic acid scaffold, present an intriguing area of investigation. The positional isomerism of the phenyl group can significantly influence the molecule's spatial configuration, electronic properties, and, consequently, its biological activity. This guide offers a comparative analysis of the anti-inflammatory effects of three key isomers: 2-phenylnicotinic acid, 3-phenylnicotinic acid, and 4-phenylnicotinic acid.
This document synthesizes available preclinical data to provide a comparative overview of their efficacy in established models of inflammation. We will delve into their effects on key inflammatory mediators and enzymes, providing a framework for understanding their potential therapeutic value. It is important to note that while data for some isomers is available, direct comparative studies are limited, and further research is warranted to fully elucidate the structure-activity relationships within this chemical series.
Unraveling Isomeric Differences in Anti-inflammatory Potency: A Data-Driven Comparison
The position of the phenyl substituent on the nicotinic acid ring is a critical determinant of a compound's interaction with biological targets. This structural variation can lead to significant differences in anti-inflammatory efficacy. Below, we summarize the available quantitative data from in vivo and in vitro studies.
It is crucial to acknowledge a significant gap in the publicly available literature regarding the direct anti-inflammatory effects of 3-phenylnicotinic acid and this compound in common preclinical models. The following data primarily focuses on derivatives of 2-phenylnicotinic acid, for which experimental evidence is more readily accessible.
Table 1: Comparative Anti-inflammatory Activity of Phenylnicotinic Acid Isomers and Derivatives
| Isomer/Derivative | Assay | Model System | Key Findings (Inhibition %) | Reference |
| 2-Phenylnicotinic Acid Derivatives | ||||
| Compound 4a (2-(2-bromophenyl)nicotinic acid derivative) | Carrageenan-Induced Paw Edema | Rat | 45.3% | [1] |
| Compound 4c (2-(2-bromo-4-methylphenyl)nicotinic acid derivative) | Carrageenan-Induced Paw Edema | Rat | 51.2% | [1] |
| Compound 4d (2-(2-bromo-5-methylphenyl)nicotinic acid derivative) | Carrageenan-Induced Paw Edema | Rat | 48.9% | [1] |
| Mefenamic Acid (Reference Drug) | Carrageenan-Induced Paw Edema | Rat | 55.8% | [1] |
| 3-Phenylnicotinic Acid | Carrageenan-Induced Paw Edema | - | Data Not Available | - |
| This compound | Carrageenan-Induced Paw Edema | - | Data Not Available | - |
Table 2: Effect of 2-Phenylnicotinic Acid Derivatives on Pro-inflammatory Cytokines
| Isomer/Derivative | Cytokine | Model System | % Reduction vs. Control | Reference |
| Compound 4a | TNF-α | Rat Serum | 42.1% | [1] |
| IL-6 | Rat Serum | 38.5% | [1] | |
| Compound 4c | TNF-α | Rat Serum | 53.4% | [1] |
| IL-6 | Rat Serum | 49.2% | [1] | |
| Compound 4d | TNF-α | Rat Serum | 47.8% | [1] |
| IL-6 | Rat Serum | 43.1% | [1] | |
| Mefenamic Acid (Reference Drug) | TNF-α | Rat Serum | 58.7% | [1] |
| IL-6 | Rat Serum | 54.6% | [1] |
Note: The data for 2-phenylnicotinic acid derivatives are from a study by Khalil et al. (2013)[1]. The specific derivatives are substituted at the phenyl ring, providing insights into the broader class of 2-phenylnicotinic acids.
Mechanistic Insights: Modulating Key Inflammatory Pathways
The anti-inflammatory effects of phenylnicotinic acid isomers are likely mediated through the modulation of critical signaling pathways involved in the inflammatory cascade. While a complete picture requires further investigation, the available data points towards the inhibition of pro-inflammatory cytokine production and potential interactions with cyclooxygenase (COX) enzymes.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. The observed reduction in these cytokines by 2-phenylnicotinic acid derivatives suggests a potential inhibitory effect on the NF-κB pathway.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.
The Cyclooxygenase (COX) Pathway: Targeting Prostaglandin Synthesis
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. While direct comparative data on COX inhibition by all three phenylnicotinic acid isomers is lacking, their structural similarity to known COX inhibitors suggests this as a plausible mechanism of action.
Figure 2: Potential inhibition of the Cyclooxygenase (COX) pathway.
Experimental Protocols: A Guide to In Vitro and In Vivo Assessment
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. This section provides detailed methodologies for the key assays used to evaluate the anti-inflammatory properties of the phenylnicotinic acid isomers.
Figure 3: General experimental workflow for assessing anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[1][2]
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Test Compound (Phenylnicotinic acid isomer at various doses)
-
Positive Control (e.g., Indomethacin or Mefenamic Acid)
-
-
Drug Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3]
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This in vitro assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines from activated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are pre-treated with various concentrations of the phenylnicotinic acid isomers or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 isoforms.[4][5]
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: The assay is performed in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the phenylnicotinic acid isomers or a reference inhibitor (e.g., celecoxib, indomethacin) for a specified time (e.g., 10 minutes) at 37°C.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period by the addition of an acid solution.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific ELISA kit.
-
Data Analysis: IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.
Conclusion and Future Directions
The available preclinical data, primarily on 2-phenylnicotinic acid derivatives, demonstrates that this class of compounds possesses significant anti-inflammatory properties, evidenced by the reduction of carrageenan-induced paw edema and the inhibition of pro-inflammatory cytokines TNF-α and IL-6. These effects are comparable to the established NSAID, mefenamic acid. The underlying mechanism likely involves the modulation of key inflammatory pathways such as NF-κB and potentially the direct inhibition of COX enzymes.
However, a critical knowledge gap exists regarding the anti-inflammatory profiles of 3-phenylnicotinic acid and this compound. To establish a comprehensive structure-activity relationship for this series, further investigations are imperative. Direct, head-to-head comparative studies of all three isomers in standardized in vitro and in vivo models are necessary to definitively determine the optimal position of the phenyl substituent for anti-inflammatory activity.
Future research should focus on:
-
Direct Comparative Studies: Evaluating all three phenylnicotinic acid isomers in parallel using the experimental protocols outlined in this guide.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by each isomer.
-
In Vitro COX Inhibition Profiling: Determining the IC50 values for each isomer against COX-1 and COX-2 to assess their potency and selectivity.
-
In Vivo Efficacy in Chronic Inflammation Models: Assessing the therapeutic potential of these compounds in models of chronic inflammatory diseases, such as adjuvant-induced arthritis.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of phenylnicotinic acid isomers as a novel class of anti-inflammatory agents.
References
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships of inhibitors of immune complex-induced inflammation: 1-phenyl-3-aminopyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Phenylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-phenylnicotinic acid. As a Senior Application Scientist, my objective is to offer a procedural, step-by-step framework grounded in established safety protocols and chemical principles. This document is designed to empower laboratory personnel to manage chemical waste responsibly, ensuring personal safety and environmental compliance. The protocols herein are built on the foundational principles of risk assessment, waste minimization, and proper segregation.
Part 1: Core Principles and Hazard Assessment
The fundamental principle for disposing of this compound and its associated waste is to treat it as hazardous chemical waste at all times .[1] Due to its chemical structure—a derivative of both pyridine and carboxylic acid—it requires careful handling to mitigate potential health and environmental risks.[2][3] Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[1][4]
Hazard Identification
| Hazard Category | Description | Potential Effects & Precautions | Supporting Compounds & Citations |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Avoid direct skin contact. Wear appropriate protective gloves and clothing to prevent exposure. In case of contact, wash the affected area immediately with soap and plenty of water.[5][6] | 2-Methyl-6-phenylnicotinic acid[7], Phenylacetic Acid[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear chemical safety goggles or a face shield.[5][9] If contact occurs, rinse cautiously with water for several minutes.[6] | 2-Methyl-6-phenylnicotinic acid[7], Nicotinic Acid[10] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product.[7] If ingested, rinse the mouth with water and seek immediate medical attention.[11] | 2-Methyl-6-phenylnicotinic acid[7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust.[5][7] | 2-Methyl-6-phenylnicotinic acid[7] |
| Aquatic Hazard | May be harmful to aquatic life. | Prevent release into the environment. All waste, including rinsate, must be collected and disposed of as hazardous.[9][10][11] | Phenylacetic Acid[9], Nicotinic Acid[10] |
Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound or its waste streams.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[6][8] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical barrier to prevent skin contact and irritation.[11][12] |
| Body Protection | A fully-fastened laboratory coat. | Protects skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | Not typically required with proper engineering controls. | A NIOSH-approved respirator may be necessary for large spills or if working outside a fume hood.[11] |
Part 2: Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe laboratory waste management.[13][14] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions.[15][16] Therefore, waste streams containing this compound must be kept separate from other chemical waste categories.
Step-by-Step Collection Procedure
-
Select Appropriate Containers : Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE) that are in good condition and have a secure, leak-proof lid.[4][17] The container size should be appropriate for the amount of waste to minimize headspace.[18]
-
Label Containers Before Use : Affix a hazardous waste label to the container before adding any waste.[14][17] The label must include:
-
Segregate Waste Types :
-
Solid Waste : Collect contaminated consumables such as gloves, weighing paper, and pipette tips in a designated, lined solid waste container.[1]
-
Liquid Waste : Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other solvent streams unless confirmed to be compatible.[15][18]
-
-
Keep Containers Closed : Waste containers must remain sealed at all times except when actively adding waste.[4][17] This prevents the release of vapors and protects against spills.
Part 3: Detailed Disposal Procedures
The disposal path for this compound waste depends on its form and the quantity generated.
Routine Laboratory Waste (Small Quantities)
This pertains to the small amounts of solid and liquid waste generated during typical experimental use.
-
Solid Waste : Place all contaminated disposables directly into the pre-labeled solid hazardous waste container.[1]
-
Liquid Waste : Carefully pour all solutions containing this compound into the pre-labeled liquid hazardous waste container using a funnel.
-
Container Management : Do not fill liquid containers beyond 75% capacity to allow for vapor expansion.[18] Once a container is full, ensure the cap is tightly sealed and request a pickup from your institution's Environmental Health and Safety (EHS) office.[4][17]
Spill Cleanup and Decontamination Waste
Materials used to clean up spills and decontaminate glassware must also be treated as hazardous waste.
-
Spill Cleanup : Absorb small spills with an inert material (e.g., vermiculite, sand).[12] Carefully sweep or scoop the absorbent material and the spilled solid into a designated container for solid hazardous waste.
-
Glassware Decontamination :
-
Primary Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. This initial rinsate is hazardous and must be collected in the appropriate liquid hazardous waste container.[4]
-
Secondary Rinse : Perform subsequent rinses with soap and water. In most institutional settings, after a thorough primary solvent rinse, subsequent aqueous rinses can be disposed of down the drain, but you must confirm this with your EHS department.
-
Empty Containers : Empty containers that held pure this compound must be triple-rinsed. The first rinse must be collected as hazardous waste.[4][20] After rinsing, deface the original label and dispose of the container according to institutional guidelines.[4]
-
Bulk or Unused Product Disposal
Disposing of expired or surplus this compound requires direct coordination with your EHS office.
-
Do not attempt to open or repackage the original container if it is old or shows signs of degradation.
-
Ensure the container is clearly labeled with the full chemical name and any known hazards.
-
Contact your EHS department and request a pickup for the unused chemical, providing them with the name and quantity. Disposal will likely involve incineration at a licensed waste disposal facility.[3][21]
Part 4: Chemical Incompatibility and Storage
To prevent dangerous reactions, this compound waste must be stored away from incompatible materials.[12][15] The solution in water is a weak acid.[8]
| Incompatible Material Class | Specific Examples | Reason for Incompatibility | Citation |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can cause vigorous or explosive reactions. | [6][8][16] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Can cause acid-base reactions, potentially generating heat. | [8] |
| Strong Reducing Agents | Hydrides, alkali metals | Potential for vigorous reactions. | [8] |
Satellite Accumulation Area (SAA) Storage
-
Store sealed waste containers in a designated SAA that is at or near the point of generation.[17]
-
Ensure the SAA is well-ventilated and away from sources of ignition.[19]
-
Use secondary containment (e.g., a spill tray) for all liquid waste containers to contain potential leaks.[4][19]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]
Part 5: Emergency Response
Spill Response
-
Small Spill : For a small spill of solid material, restrict access to the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and carefully sweep it into a hazardous waste container.[12][21]
-
Large Spill : Evacuate the immediate area and notify your supervisor and institutional EHS office immediately.
Exposure Response
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
Visual Workflow: Disposal Decision Process
Caption: Disposal decision workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. ICSC 1260 - PHENYLACETIC ACID [chemicalsafety.ilo.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. nipissingu.ca [nipissingu.ca]
- 19. blog.creliohealth.com [blog.creliohealth.com]
- 20. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
